(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-but-3-ynyl-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h1,9H,4-8H2,2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVFDRLNCQVBCW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463626 | |
| Record name | 1-(3-Butynyl)-2(R)-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460747-73-3 | |
| Record name | 1-(3-Butynyl)-2(R)-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chiral Pyrrolidine-Based Ligands: A Technical Guide to Structure, Mechanism, and Application
Executive Summary
The pyrrolidine scaffold represents a "privileged structure" in asymmetric synthesis, serving as the architectural foundation for both organocatalysts and metal-coordinating ligands. Unlike flexible acyclic amines, the five-membered pyrrolidine ring offers a rigid conformational lock, maximizing stereochemical communication between the catalyst and the substrate.
This guide provides a technical deep-dive into the three dominant classes of pyrrolidine-based chiral controllers: L-Proline derivatives , Jørgensen-Hayashi catalysts , and Enders' SAMP/RAMP auxiliaries . It details their mechanistic pathways, provides self-validating experimental protocols, and offers a comparative analysis to aid in catalyst selection for drug development pipelines.
Structural Fundamentals & Mechanistic Design
The efficacy of pyrrolidine ligands stems from two core features:
-
Conformational Rigidity: The cyclic structure minimizes the entropic cost of transition state formation.
-
Secondary Amine Functionality: This allows for the reversible formation of covalent intermediates (enamines and iminium ions) or tight coordination with metal centers.
The Dual Activation Pathway (Organocatalysis)
In organocatalysis, pyrrolidine derivatives operate primarily through two distinct but complementary cycles determined by the electronic nature of the substrate.
-
Enamine Activation (HOMO-Raising): Used for functionalizing aldehydes/ketones with electrophiles. The formation of an enamine increases the electron density at the
-carbon. -
Iminium Activation (LUMO-Lowering): Used for
-unsaturated systems. The formation of an iminium ion lowers the energy of the LUMO, facilitating nucleophilic attack (e.g., conjugate additions).
Visualization: Mechanistic Cycle
The following diagram illustrates the bifurcation between Enamine and Iminium activation pathways using a pyrrolidine catalyst.
Figure 1: Bifurcation of catalytic cycles. Green path: Enamine activation (HOMO-raising). Yellow path: Iminium activation (LUMO-lowering).
Key Ligand Classes & Case Studies
L-Proline: The Parent Scaffold
L-Proline is the simplest bifunctional organocatalyst. Its carboxylic acid moiety acts as a Brønsted acid cocatalyst, directing the electrophile via hydrogen bonding.
-
Key Application: Asymmetric Aldol Reaction (Hajos-Parrish-Eder-Sauer-Wiechert).[1]
-
Limitation: Poor solubility in organic solvents; often requires high catalyst loading (10-30 mol%).
Jørgensen-Hayashi Catalysts (Diarylprolinol Silyl Ethers)
To overcome the solubility and reactivity limitations of proline, the carboxylic acid is replaced with a sterically demanding silyl ether group.[2]
-
Structure: (S)-
-diphenylprolinol trimethylsilyl ether. -
Mechanism: The bulky aryl groups provide massive steric shielding, blocking one face of the enamine/iminium plane, resulting in exceptional enantioselectivity.
-
Key Application: Asymmetric Michael addition of aldehydes to nitroalkenes.
SAMP/RAMP Auxiliaries (Enders)
Unlike the catalytic methods above, SAMP (S) and RAMP (R) are chiral auxiliaries used in stoichiometric amounts.
-
Mechanism: They form hydrazones with ketones/aldehydes.[3][4] The resulting azaenolates are rigid and highly reactive toward alkyl halides.
-
Key Application:
-Alkylation of ketones with >98% ee.
Comparative Technical Analysis
| Feature | L-Proline | Jørgensen-Hayashi | SAMP/RAMP |
| Role | Organocatalyst | Organocatalyst | Chiral Auxiliary (Stoichiometric) |
| Activation Mode | Enamine/H-Bonding | Steric Shielding (Enamine/Iminium) | Lithiated Azaenolate |
| Solubility | Low (requires DMSO/DMF/H2O) | High (DCM, Toluene, THF) | High (Organic solvents) |
| Atom Economy | High | High | Low (Requires cleavage step) |
| Typical Loading | 10–30 mol% | 1–5 mol% | 1.0 equiv |
| Primary Use | Aldol, Mannich | Michael, |
Experimental Protocol: Jørgensen-Hayashi Michael Addition
This protocol describes the asymmetric Michael addition of an aldehyde to a nitroalkene.[5] This system is self-validating: the appearance of a diastereomeric excess (dr) and enantiomeric excess (ee) confirms the integrity of the catalyst and the anhydrous conditions.
Reaction: n-Butanal + trans-
Reagents & Materials
-
Catalyst: (S)-(-)-
-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%). -
Substrate A: trans-
-Nitrostyrene (1.0 equiv). -
Substrate B: n-Butanal (3.0 equiv).
-
Solvent: Toluene (Anhydrous).
-
Additives: Benzoic acid (10 mol%) – Optional, accelerates iminium formation.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Charging:
-
Add trans-
-Nitrostyrene (149 mg, 1.0 mmol) and the Jørgensen-Hayashi catalyst (32.5 mg, 0.1 mmol). -
Add Toluene (2.0 mL).
-
Critical Step: Ensure the catalyst is fully dissolved before adding the aldehyde to prevent non-selective background reactions.
-
-
Initiation:
-
Add n-Butanal (270
L, 3.0 mmol) dropwise via syringe. -
Seal the flask and stir at room temperature (20–25 °C).
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 4:1). The nitrostyrene spot (
) should disappear, and a new product spot ( ) should appear. Reaction time is typically 4–12 hours.
-
-
Work-up:
-
Quench the reaction by adding water (5 mL) and extracting with Et2O (3 x 10 mL).
-
Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo.
-
Note: The product is an aldehyde and can be unstable on silica. Proceed immediately to reduction (NaBH4) or purification via flash chromatography using a short column.
-
-
Validation (Analysis):
Troubleshooting & Optimization Workflow
When pyrrolidine-based catalysis fails, the failure mode often points to specific mechanistic bottlenecks. Use this logic tree for optimization.
Figure 2: Logical workflow for optimizing organocatalytic reactions.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[7] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
-
Hayashi, Y., et al. (2005).[8] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[5] Angewandte Chemie International Edition.
-
Enders, D., et al. (1987). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method. Organic Syntheses.
-
Jensen, K. L., et al. (2012).[8] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research.
-
Desimoni, G., et al. (2006). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis.[9] Chemical Reviews.
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 9. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Asymmetric Synthesis of Chiral 2-Substituted Pyrrolidines
Executive Summary
The pyrrolidine pharmacophore is a structural cornerstone in drug discovery, present in over 60 FDA-approved therapeutics (e.g., Lisinopril, Saxagliptin) and ubiquitous in chiral organocatalysts. The biological activity of these molecules is governed strictly by the stereochemistry at the C2 position.
This guide moves beyond generic textbook listings to provide a decision-making framework for synthesizing chiral 2-substituted pyrrolidines . We focus on three high-fidelity methodologies that solve distinct synthetic problems:
-
Asymmetric Lithiation (The Beak Protocol): For functionalizing existing pyrrolidine rings.
-
Ir-Catalyzed Hydrogenation (The Zhou Protocol): For reducing aromatic pyrroles/enamines.
-
Organocatalytic Cyclization (The MacMillan/Hayashi Approach): For de novo ring construction.
Strategic Decision Matrix
Before selecting a protocol, analyze your starting material availability and the "flatness" of your precursor. Use the logic flow below to select the optimal pathway.
Figure 1: Strategic decision tree for selecting the synthesis method based on substrate class.
Method A: Asymmetric Lithiation (The Beak Protocol)
Best For: Introducing electrophiles to a simple, pre-formed pyrrolidine ring. Core Mechanism: Dynamic Thermodynamic Resolution / Chiral Ligand Complexation.
The "Beak Protocol" remains the gold standard for C2-functionalization. It relies on the complexation of sec-Butyllithium (s-BuLi) with the chiral diamine (-)-sparteine .[1] This complex distinguishes between the enantiotopic protons at the C2 position of N-Boc-pyrrolidine.
Mechanistic Insight
The reaction does not merely deprotonate; it forms a configurationally stable organolithium species.[1] The N-Boc group is critical: the carbonyl oxygen coordinates with Lithium, creating a rigid dipole-stabilized intermediate that prevents racemization at low temperatures.
Figure 2: The Beak lithiation pathway. Note the requirement for low temperature to maintain the lithio-intermediate stability.
Validated Protocol
Reagents: N-Boc-pyrrolidine (1.0 eq), (-)-sparteine (1.2 eq), s-BuLi (1.2 eq), Electrophile (1.2-1.5 eq). Solvent: TBME (Methyl tert-butyl ether) or Diethyl Ether. Avoid THF during the lithiation step as it competes for Li coordination.
-
Complex Formation: In a flame-dried flask under Argon, dissolve (-)-sparteine in TBME. Cool to -78°C .
-
Base Addition: Add s-BuLi dropwise. Stir for 15 minutes to form the chiral base complex.
-
Substrate Addition: Add N-Boc-pyrrolidine dropwise. The solution typically turns light yellow.
-
Deprotonation: Stir at -78°C for 4-5 hours . Critical: Shorter times lead to low conversion; higher temperatures lead to racemization.
-
Trapping: Add the electrophile (e.g., MeI, CO2, benzophenone) rapidly.
-
Quench: Allow to warm to room temperature and quench with saturated NH4Cl.
Performance Metrics:
-
Yield: Typically 60-90%.[2]
-
Enantiomeric Ratio (er): 90:10 to 96:4 depending on the electrophile.
-
Limitation: (-)-Sparteine availability can be fluctuating; (+)-sparteine surrogates (O'Brien diamines) are valid alternatives.
Method B: Iridium-Catalyzed Hydrogenation (The Zhou Protocol)
Best For: Large-scale synthesis where starting from aromatic pyrroles is cheaper. Core Mechanism: Enantioselective reduction of heteroaromatics.
Reducing pyrroles is thermodynamically difficult due to aromatic stability. The Zhou group unlocked this using Iridium catalysts with Chiral Spiro Aminophosphine (SpiroAP) ligands. This method is atom-economical and avoids stoichiometric chiral auxiliaries.
Validated Protocol
Catalyst System: [Ir(COD)Cl]2 + (R)-SpiroAP ligand.[3] Additives: Iodine (I2) is often essential to generate the active catalytic species in situ.
-
Catalyst Prep: Mix [Ir(COD)Cl]2 (0.5 mol%) and (R)-SpiroAP (1.1 mol%) in THF. Stir for 10 mins.
-
Substrate Loading: Add the substituted pyrrole (or cyclic enamine).
-
Activation: Add I2 (5 mol%) if required by the specific substrate (common for cyclic enamines).
-
Hydrogenation: Transfer to an autoclave. Pressurize to 600-700 psi (40-50 atm) H2.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Workup: Vent H2, concentrate, and purify via silica column.
Data Summary: Iridium-Catalyzed Efficiency
| Substrate Class | Catalyst Ligand | H2 Pressure | Yield | ee (%) | Ref |
| 2,3,5-Trisubstituted Pyrroles | Ru-PhTRAP | 50 atm | 92% | 96% | [1] |
| Cyclic Enamines | Ir-SpiroAP | 50 atm | 90-95% | 90-94% | [2] |
| Pyrazolo-pyrimidines | Ir-SegPhos | 50 atm | 96% | 99% | [3] |
Method C: Organocatalytic Cyclization (SOMO Activation)
Best For: Creating complex pyrrolidines with multiple stereocenters from acyclic aldehydes and olefins.[4] Core Mechanism: Radical-Polar Crossover (SOMO Catalysis).[4]
Developed by the MacMillan group, this method moves beyond ionic chemistry. It uses a chiral amine catalyst to form an enamine, which is then oxidized to a radical cation (SOMO activation).[4] This radical attacks an olefin, closing the ring.
Validated Protocol
Reagents: Aldehyde, Styrene derivative, MacMillan Imidazolidinone Catalyst (20 mol%), CAN (Ceric Ammonium Nitrate) as oxidant.
-
Enamine Formation: Dissolve aldehyde and catalyst in DME/H2O.
-
SOMO Activation: Add the olefin and CAN (oxidant).
-
Cyclization: The radical cation attacks the olefin. The resulting radical is oxidized to a cation, which is trapped by the pendant nitrogen (or nucleophile).[4]
-
Isolation: Standard extractive workup.
Why choose this? It allows for the "invention" of the pyrrolidine ring with up to three contiguous stereocenters set in a single step, which is impossible with Beak's lithiation.
Comparative Analysis
| Feature | Beak Lithiation | Ir-Hydrogenation (Zhou) | Organocatalysis (SOMO) |
| Primary Utility | Simple 2-substitution | Reducing aromatics | Complex ring construction |
| Scalability | Moderate (Cryogenic temps) | High (Industrial viable) | Moderate (Dilution required) |
| Atom Economy | Low (Stoichiometric Li/Sparteine) | High (H2 is reagent) | Moderate (Oxidant waste) |
| Stereocontrol | >90% ee | >94% ee | >90% ee (dr > 20:1) |
| Key Risk | Moisture sensitivity | High pressure H2 | Radical side reactions |
References
-
Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society.[5][6]
-
Zhou, Q.-L., et al. (2009).[7] Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. Journal of the American Chemical Society.[5][6]
-
Zhou, Q.-L., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms. The Journal of Organic Chemistry.[6][8][9] [3]
-
Beak, P., et al. (2003). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization.[2] The Journal of Organic Chemistry.[6][8][9]
-
MacMillan, D.W.C., et al. (2012).[4] Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines.[4] Journal of the American Chemical Society.[5][6]
-
O'Brien, P., et al. (2004).[5] Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines.[5] Journal of the American Chemical Society.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Operational Handling of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
The following technical guide details the operational safety, handling, and synthesis protocols for (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine .
This guide is structured for researchers and process chemists, focusing on its critical role as a chiral intermediate in the synthesis of Histamine H3 receptor antagonists (e.g., ABT-239 ).
Part 1: Chemical Identity & Critical Properties
Compound: (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine Role: Strategic Chiral Intermediate / "Click" Chemistry Building Block Primary Application: Synthesis of Histamine H3 Receptor Antagonists (e.g., ABT-239) via Sonogashira coupling.
Physicochemical Profile
| Property | Value / Description | Note |
| Molecular Formula | C₉H₁₅N | |
| Molecular Weight | 137.22 g/mol | |
| Physical State | Colorless to pale yellow liquid | Predicted based on MW and structural analogs.[1][2] |
| Boiling Point | ~65–70 °C at 10 mmHg | Estimated. Volatile under high vacuum. |
| Chirality | (R)-Enantiomer | Derived from (R)-2-methylpyrrolidine (D-Prolinol route). |
| pKa (Conj. Acid) | ~10.2 | Typical for N-alkyl pyrrolidines; highly basic. |
| Solubility | Miscible in DCM, THF, MeCN, EtOAc | Low water solubility as free base; soluble as HCl salt. |
Part 2: Hazard Assessment & Safety Logic
This compound presents a dual-hazard profile combining corrosive basicity with alkyne reactivity .
Amine-Mediated Hazards (The "Corrosive" Vector)
-
Mechanism: As a tertiary alkyl amine, the unshared electron pair on the nitrogen is highly nucleophilic and basic.
-
Physiological Impact: Vapors are lachrymatory and irritating to the respiratory tract. Direct contact causes severe skin burns and eye damage (Category 1B equivalent).
-
Chemical Incompatibility: Reacts exothermically with strong acids, acid chlorides, and anhydrides. Absorbs atmospheric CO₂ to form carbamates/carbonates if left open.
Alkyne-Mediated Hazards (The "Reactive" Vector)
-
Thermal Instability: Terminal alkynes can undergo exothermic polymerization at elevated temperatures (>100°C).
-
Metal Acetylide Formation: The terminal proton (pKa ~25) is acidic enough to react with Copper (Cu), Silver (Ag), and Mercury (Hg) salts to form explosive metal acetylides .
-
Critical Constraint: Do NOT use copper or brass fittings in processing lines or storage vessels.
-
Comparison with Common Reagents
| Hazard Metric | (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine | Triethylamine (TEA) | Propargyl Amine |
| Flash Point | ~40–50 °C (Est.) | -11 °C | 30 °C |
| Skin Corrosivity | High | High | High |
| Shock Sensitivity | Low (unless metal contaminated) | None | Moderate |
Part 3: Operational Workflows (Synthesis & Handling)
A. Synthesis Protocol (Alkylation Route)
Context: This workflow describes the installation of the homopropargyl chain onto the chiral pyrrolidine core.
Reagents:
-
(R)-2-Methylpyrrolidine (Start Material)[3]
-
3-Butynyl 4-methylbenzenesulfonate (Electrophile)
-
Potassium Carbonate (Base)
-
Acetonitrile (Solvent)
Step-by-Step Methodology:
-
Charge: In a reactor inerted with Nitrogen, suspend anhydrous K₂CO₂ (2.0 equiv) in Acetonitrile (10 vol).
-
Addition: Add (R)-2-methylpyrrolidine (1.0 equiv) at 20°C.
-
Alkylation: Add 3-butynyl tosylate (1.1 equiv) dropwise. Note: Exothermic reaction.
-
Reaction: Heat to 60°C for 12–16 hours. Monitor consumption of pyrrolidine via GC/MS.
-
Work-up: Cool to 20°C. Filter off inorganic salts. Concentrate filtrate.
-
Purification: Dissolve residue in MTBE. Wash with water. Dry organic layer (Na₂SO₄). Distill under reduced pressure to isolate the product.
B. Storage & Stability[4][5]
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2°C to 8°C (Refrigerated).
-
Container: Amber glass with PTFE-lined cap. Avoid ground glass joints (alkynes can seize joints if polymerization occurs).
C. Workflow Visualization
The following diagram illustrates the synthesis logic and the critical safety decision points.
Caption: Synthesis workflow from chiral pool starting material to H3 antagonist precursor, highlighting critical impurity checks.
Part 4: Emergency Response & Spill Management
Decision Matrix: Spill Response
In the event of a spill, the presence of the alkyne group dictates that oxidizers and heavy metals must be avoided during cleanup.
Caption: Emergency response logic emphasizing the avoidance of reactive cleanup agents.
First Aid Protocols
-
Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed; medical observation is required.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious water for 15 minutes. Do not neutralize with acid (exothermic reaction may worsen burn).
-
Eye Contact: Rinse with water for 30 minutes. Consult an ophthalmologist immediately.
References
-
Synthesis of ABT-239 & Intermediates: Ku, Y.-Y., et al. (2006).[3] "Efficient Synthesis of a Potent and Selective H3 Antagonist." Tetrahedron, 62(18), 4584–4589.
-
General Safety of Acetylenic Compounds: Bretherick's Handbook of Reactive Chemical Hazards. "Alkynes and Acetylenic Compounds."
-
H3 Receptor Antagonist Context: Cowart, M. D., et al. (2005). "Rotationally Restricted Benzofuran H3 Antagonists." Journal of Medicinal Chemistry, 48(1), 38-55.
Sources
A Technical Guide to the Strategic Application of Terminal Alkynes in the Synthesis and Functionalization of Pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a multitude of FDA-approved therapeutics.[1][2] Terminal alkynes, with their unique reactivity and linear geometry, represent a powerful and versatile functional group in modern organic synthesis. This technical guide provides an in-depth exploration of the synergistic relationship between terminal alkyne chemistry and the construction and elaboration of the pyrrolidine scaffold. We will dissect key synthetic transformations, including [3+2] cycloadditions, multicomponent reactions like the A³ coupling, palladium-catalyzed cross-coupling reactions, and bioorthogonal "click" chemistry. For each methodology, we will examine the underlying mechanisms, discuss strategic considerations for reaction design, provide detailed experimental protocols, and illustrate the pathways to creating novel, high-value pyrrolidine derivatives for drug discovery and beyond.
The Privileged Scaffold Meets the Versatile Functional Group
The Pyrrolidine Ring: A Three-Dimensional Asset in Drug Design
The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is one of the most vital structural motifs in pharmaceutical science.[1][3] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine core imparts a non-planar, puckered conformation.[1][2] This "pseudorotation" allows for a thorough exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[1][4] The stereogenicity of the carbon atoms in the ring further enhances its utility, allowing for the creation of diverse stereoisomers with distinct biological profiles.[1] Consequently, the pyrrolidine nucleus is a dominant feature in drugs across numerous therapeutic areas, including antivirals, anticancer agents, and treatments for central nervous system disorders.[1][3][5]
The Terminal Alkyne: A Linchpin for Molecular Construction
Terminal alkynes are characterized by a hydrogen atom attached to a triply-bonded carbon, rendering this proton acidic (pKa ≈ 25).[6] This acidity allows for easy deprotonation to form highly nucleophilic metal acetylides, a cornerstone of their reactivity. Beyond this, the C≡C triple bond itself is a hub of chemical potential, readily participating in cycloadditions, cross-coupling reactions, and catalytic cyclizations.[7] Its linear geometry and relatively small size make it an attractive building block for constructing complex molecular architectures without introducing significant steric bulk. These features make terminal alkynes exceptionally powerful tools for both the de novo synthesis of the pyrrolidine ring and the post-synthetic functionalization of existing pyrrolidine-containing molecules.
Core Synthetic Strategies and Applications
This section details the primary applications of terminal alkynes in the synthesis and modification of pyrrolidine derivatives, categorized by reaction class.
[3+2] Cycloaddition of Azomethine Ylides: Forging the Pyrrolidine Core
The 1,3-dipolar cycloaddition between an azomethine ylide (a nitrogen-based 1,3-dipole) and a terminal alkyne (the dipolarophile) is a highly convergent and stereoselective method for constructing the pyrrolidine and pyrroline ring systems.[8][9][10] This reaction can create up to four new contiguous stereocenters in a single step, offering rapid access to molecular complexity.[9]
Causality and Mechanistic Insight: Azomethine ylides are typically generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde, which then undergoes decarboxylation.[11] The ylide, acting as the Highest Occupied Molecular Orbital (HOMO), reacts with the electron-deficient π-system of the alkyne (the Lowest Unoccupied Molecular Orbital, LUMO) in a concerted, pericyclic fashion.[9] The use of terminal alkynes as dipolarophiles initially yields 2,5-dihydropyrroles (pyrrolines), which can be subsequently reduced to the corresponding pyrrolidines if desired.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Azomethine ylide - Wikipedia [en.wikipedia.org]
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- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis protocol for (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Application Note: Scalable Synthesis of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Executive Summary & Strategic Rationale
This application note details a robust, scalable protocol for the synthesis of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine . This compound is a high-value chiral building block, frequently employed in the synthesis of Histamine H3 receptor antagonists and as a "click-chemistry" competent core for fragment-based drug discovery (FBDD).
Key Technical Advantages of This Protocol:
-
Chiral Integrity: The route utilizes an SN2 alkylation strategy that is chemically orthogonal to the stereocenter, ensuring >99% enantiomeric retention of the (R)-2-methylpyrrolidine starting material.
-
Safety Profile: By utilizing 3-butynyl p-toluenesulfonate (tosylate) instead of the volatile and potentially unstable 4-bromo-1-butyne, the process minimizes exposure to alkyl halides and improves thermal stability during scale-up.
-
Purification Efficiency: The protocol is designed to minimize chromatographic requirements, favoring extraction-based workups suitable for multi-gram scales.
Retrosynthetic Analysis & Mechanism
The synthesis is designed around a convergent N-alkylation. The disconnection is made at the C-N bond between the pyrrolidine ring and the homopropargyl chain.
Mechanism: The reaction proceeds via a classic SN2 mechanism. The secondary amine of (R)-2-methylpyrrolidine acts as the nucleophile, displacing the tosylate leaving group on the homopropargyl chain. Potassium carbonate (K2CO3) is employed as a scavenger base to neutralize the p-toluenesulfonic acid generated, driving the equilibrium forward.
Figure 1: Retrosynthetic logic splitting the target into a stable chiral amine and an activated electrophile.
Material Selection & Preparation
| Reagent | Role | CAS No. | Equiv.[1] | Notes |
| (R)-2-Methylpyrrolidine | Nucleophile | 41720-98-3 | 1.0 | Use free base or generate in situ from L-tartrate salt.[2] |
| 3-Butyn-1-ol | Precursor | 927-74-2 | - | Starting material for electrophile. |
| p-Toluenesulfonyl chloride | Reagent | 98-59-9 | 1.2 | Recrystallize if heavily colored. |
| Potassium Carbonate | Base | 584-08-7 | 2.5 | Anhydrous, granular preferred. |
| Acetonitrile (MeCN) | Solvent | 75-05-8 | - | HPLC grade, dry. |
Experimental Protocols
Part A: Synthesis of Electrophile (3-Butynyl p-toluenesulfonate)
Rationale: Commercial 4-bromo-1-butyne is expensive and volatile. Preparing the tosylate in situ or as a stock reagent is more cost-effective and safer.
-
Setup: Charge a flame-dried 500 mL round-bottom flask with 3-butyn-1-ol (5.0 g, 71.3 mmol) and DCM (150 mL). Cool to 0°C.
-
Activation: Add Triethylamine (10.8 g, 107 mmol) followed by DMAP (0.43 g, 3.5 mmol).
-
Addition: Portion-wise, add p-Toluenesulfonyl chloride (15.0 g, 78.4 mmol) over 15 minutes, maintaining internal temperature <5°C.
-
Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup:
-
Wash with 1M HCl (2 x 50 mL) to remove excess amine.
-
Wash with Sat. NaHCO3 (50 mL) and Brine (50 mL).
-
Dry organic layer over MgSO4, filter, and concentrate in vacuo <30°C (Caution: Alkynes can be heat sensitive).
-
-
Yield: Expect ~14.5 g (90%) of a colorless to pale yellow oil. Use directly in Part B.
Part B: N-Alkylation to Target
-
Setup: In a 250 mL reaction vessel equipped with a reflux condenser and nitrogen inlet, dissolve (R)-2-methylpyrrolidine (3.0 g, 35.2 mmol) in anhydrous Acetonitrile (60 mL).
-
Note: If starting with the tartrate or HCl salt, add 1.0 equiv of extra base and stir for 30 mins before adding the electrophile.
-
-
Base Addition: Add K2CO3 (12.2 g, 88.0 mmol).
-
Alkylation: Add 3-Butynyl p-toluenesulfonate (8.7 g, 38.7 mmol, 1.1 equiv) dropwise at RT.
-
Heating: Heat the mixture to 60°C for 12–16 hours.
-
Process Control: Monitor consumption of the pyrrolidine by GC-MS or TLC (stain with Ninhydrin; secondary amines stain pink/red, tertiary amines stain weak or not at all).
-
-
Workup:
-
Cool to RT and filter off solids (K2CO3/KCl). Rinse cake with Et2O.
-
Concentrate the filtrate to remove MeCN.
-
Redissolve residue in Et2O (50 mL) and wash with water (20 mL).
-
Critical Purification Step (Acid-Base Extraction):
-
Extract the ether layer with 1M HCl (2 x 30 mL). The product goes into the aqueous phase; neutral impurities (unreacted tosylate) stay in organic.
-
Basify the combined aqueous extracts with 4M NaOH to pH >12.
-
Extract the cloudy aqueous mixture with DCM (3 x 30 mL).
-
Dry (Na2SO4) and concentrate.
-
-
-
Final Purification: Vacuum distillation (bulb-to-bulb) or flash chromatography (DCM/MeOH 95:5) if high purity (>98%) is required.
Process Logic & Workflow
Figure 2: Operational workflow emphasizing the acid-base purification strategy to ensure high purity without tedious chromatography.
Quality Control & Validation
| Parameter | Specification | Method/Observation |
| Appearance | Pale yellow oil | Visual inspection. |
| 1H NMR (CDCl3) | Alkyne proton (t) at ~1.95 ppm | Diagnostic triplet for terminal alkyne. |
| 1H NMR (CDCl3) | Methyl doublet at ~1.1 ppm | Confirms 2-methylpyrrolidine core. |
| Chiral Purity | >98% ee | Polarimetry or Chiral GC. |
| Mass Spec | [M+H]+ = 138.1 | ESI-MS (Positive Mode). |
Diagnostic NMR Interpretation: The success of the reaction is best monitored by the appearance of the N-CH2 methylene protons of the butyl chain, which will shift upfield relative to the O-CH2 of the starting tosylate, and the integration of the terminal alkyne proton (~1.9-2.0 ppm, triplet, J = 2.6 Hz).
Safety & Handling
-
Alkylating Agents: 3-Butynyl p-toluenesulfonate is a potent alkylating agent. It acts as a genotoxin mimic. Double-gloving and use of a fume hood are mandatory.
-
Alkynes: Terminal alkynes can form explosive acetylides with copper or silver. Avoid using metal needles or spatulas containing these metals during handling.
-
Waste Disposal: Quench excess alkylating agent with aqueous ammonium hydroxide or thiourea before disposal.
References
-
General N-Alkylation of Pyrrolidines
-
Cowart, M. D., et al. (2005). "Rotationally Constrained 2,4-Diamino-5,6-dihydropyrimidines: Non-Imidazole Histamine H3 Antagonists with High Affinity and Improved Metabolic Stability." Journal of Medicinal Chemistry, 48(26), 8261–8273.
-
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Properties of (R)
-
Sigma-Aldrich Product Specification, CAS 41720-98-3.[3]
-
- Safety of Sulfonate Esters: Gwenin, C. D., et al. (2006). "The synthesis and rearrangement of alkynyl sulfonate esters." Organic & Biomolecular Chemistry, 4, 1696-1706. (Provides context on stability).
Sources
Application Notes and Protocols for Asymmetric Allylic Alkylation with Pyrrolidine Catalysts
Introduction: The Strategic Importance of Asymmetric Allylic Alkylation
The construction of stereogenic centers, particularly quaternary carbons, is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals and other bioactive molecules.[1][2] Asymmetric Allylic Alkylation (AAA) has emerged as a powerful and versatile tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Among the diverse catalytic systems developed for this transformation, the synergistic combination of transition metal catalysis and organocatalysis, particularly employing chiral pyrrolidine derivatives, has proven to be exceptionally effective.[5]
This guide provides an in-depth exploration of the experimental setup for asymmetric allylic alkylation of aldehydes and ketones using pyrrolidine-based organocatalysts in concert with palladium catalysis. We will delve into the mechanistic underpinnings of this dual catalytic system, offer a detailed, field-proven protocol, and provide insights into troubleshooting and optimization.
The Scientific Rationale: A Dual Catalytic Manifesto
The elegance of this methodology lies in the orthogonal yet cooperative action of two distinct catalytic cycles: an enamine cycle driven by the pyrrolidine catalyst and a π-allyl cycle mediated by the palladium complex.[6][7] This dual activation strategy overcomes the inherent challenge of reacting two pronucleophiles (the enolate and the allyl source) by transforming one into a potent nucleophile (the enamine) and the other into a well-defined electrophile (the π-allyl palladium complex).
The Organocatalytic Cycle: Enamine Activation
The role of the chiral secondary amine, typically a diarylprolinol silyl ether (a Hayashi-Jørgensen type catalyst), is to activate the carbonyl substrate.[8][9][10][11] The catalyst reversibly condenses with the aldehyde or ketone to form a chiral iminium ion. Subsequent deprotonation generates a highly nucleophilic chiral enamine intermediate.[8][12] This "HOMO-raising" activation transforms the otherwise weakly nucleophilic carbonyl compound into a reactive species poised for stereoselective bond formation. The bulky diarylprolinol silyl ether framework effectively shields one face of the enamine, dictating the stereochemical outcome of the subsequent alkylation.[8][10]
The Transition Metal Cycle: π-Allyl Complex Formation
Concurrently, a palladium(0) species, often generated in situ, undergoes oxidative addition to an allylic precursor (e.g., an allylic carbonate or alcohol) to form a cationic π-allyl palladium(II) complex.[6][13] This complex serves as the electrophilic partner in the key C-C bond-forming step. The choice of ligand on the palladium is crucial for modulating reactivity and, in some systems, can also contribute to the overall enantioselectivity.[13][14]
The convergence of these two cycles culminates in the enantioselective attack of the chiral enamine on the π-allyl palladium complex. Subsequent hydrolysis of the resulting iminium ion regenerates the chiral pyrrolidine catalyst and liberates the α-allylated carbonyl product.[6][7]
Experimental Design and Key Parameters
Success in asymmetric allylic alkylation hinges on the careful selection and optimization of several key experimental parameters. Each choice has a direct and often profound impact on the yield, regioselectivity, and enantioselectivity of the reaction.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Organocatalyst | (S)- or (R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | These Hayashi-Jørgensen type catalysts are highly effective due to their steric bulk, which creates a well-defined chiral environment, leading to high enantioselectivity. They are also more soluble in common organic solvents than proline.[10] |
| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Pd₂(dba)₃ is a common and reliable source of Pd(0). Pd(PPh₃)₄ can also be used and may be beneficial in specific cases, though the phosphine ligands can sometimes compete with other components. |
| Ligand (for Pd) | Triphenylphosphine (PPh₃) or other phosphine ligands | Often, a simple achiral ligand like PPh₃ is sufficient as the primary source of stereocontrol comes from the organocatalyst. The ligand stabilizes the Pd(0) species and modulates the reactivity of the π-allyl complex. |
| Allylic Source | Allyl ethyl carbonate, cinnamyl acetate, or related allylic alcohols/esters | Allylic carbonates and acetates are excellent electrophiles as they form stable leaving groups upon coordination to the palladium. Allylic alcohols can also be used, often with an acid co-catalyst to facilitate leaving group departure. |
| Carbonyl Substrate | Aldehydes (e.g., propanal, cyclohexanecarbaldehyde) or Ketones (e.g., cyclohexanone) | Aldehydes are generally more reactive than ketones in enamine catalysis. The steric and electronic properties of the substrate will influence reaction rates and stereoselectivity.[5][15] |
| Solvent | Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF) | The choice of solvent can significantly impact reaction outcomes by influencing catalyst solubility and the stability of intermediates. A screening of solvents is often recommended during optimization.[16] |
| Temperature | Room Temperature (20-25 °C) or lower (0 °C) | Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[16] |
| Additives | Benzoic acid or other weak Brønsted acids | Acids can facilitate both the formation of the iminium ion and the generation of the π-allyl palladium complex, especially when using allylic alcohols.[10] |
Detailed Experimental Protocol: Asymmetric α-Allylation of Propanal
This protocol provides a representative procedure for the asymmetric allylic alkylation of propanal with cinnamyl ethyl carbonate.
Materials and Reagents:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Cinnamyl ethyl carbonate
-
Propanal
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried glassware (round-bottom flask, syringes, etc.)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%). The flask is sealed with a septum and purged with an inert atmosphere (nitrogen or argon).
-
Catalyst Introduction: Add anhydrous DCM (e.g., 2.0 mL) via syringe. To this solution, add the (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (e.g., 0.1 mmol, 10 mol%). Stir the resulting mixture at room temperature for 15-20 minutes. The solution should turn from a deep purple to a yellow or orange color, indicating the formation of the active Pd(0)Lₙ complex.
-
Substrate Addition: Add cinnamyl ethyl carbonate (e.g., 1.2 mmol, 1.2 equiv) to the reaction mixture. Following this, add propanal (e.g., 1.0 mmol, 1.0 equiv) dropwise via syringe over 1-2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed (typically 16-24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the desired α-allylated aldehyde.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[16][17]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | - Inactive catalyst (Pd not reduced to Pd(0), organocatalyst degraded).- Poor quality reagents or solvent (presence of water or oxygen).- Substrate is unreactive under the conditions. | - Ensure proper inert atmosphere technique. Use freshly purified solvents and reagents.- Increase catalyst loading or reaction temperature.- Consider a more reactive allylic source or a different solvent. |
| Low Enantioselectivity (ee) | - Racemic background reaction is competing.- Catalyst degradation.- Reaction temperature is too high. | - Lower the reaction temperature (e.g., to 0 °C or -20 °C).[16]- Screen different solvents, as the solvent can significantly influence the transition state.[16]- Ensure the purity of the chiral organocatalyst. |
| Poor Regioselectivity (Linear vs. Branched) | - The electronic and steric properties of the allylic substrate and nucleophile.- The ligand on the palladium catalyst. | - Modify the ligand on the palladium. More sterically demanding ligands often favor the linear product.- Modify the allylic substrate's substitution pattern if possible. |
| Formation of Side Products | - Diallylation of the product.- Aldol condensation of the aldehyde substrate. | - Use a slight excess of the allylic source relative to the aldehyde.- Add the aldehyde slowly to the reaction mixture to maintain a low concentration. |
Conclusion
The dual catalytic system employing pyrrolidine organocatalysts and palladium complexes represents a powerful and highly adaptable strategy for the asymmetric allylic alkylation of carbonyl compounds. By understanding the underlying mechanistic principles and carefully controlling the key experimental variables, researchers can reliably construct complex chiral molecules with high stereoselectivity. This guide serves as a comprehensive resource to facilitate the successful application of this important transformation in academic and industrial research settings, particularly in the field of drug development and discovery.
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Ibrahem, I., & Córdova, A. (2006). A simple method for the chemo- and regioselective, direct catalytic allylic alkylation of aldehydes and cyclic ketones has been developed. Angewandte Chemie International Edition, 45(12), 1952-1956. [Link]
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Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]
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Correa, A., & Carretero, J. C. (2024). Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. ACS Organic & Inorganic Au. [Link]
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(a) Racemic version of palladium- and pyrrolidine-catalyzed α-allylic alkylations of aldehydes, (b) enantioselective version of palladium- and pyrrolidine-catalyzed α-allylic alkylations of aldehydes, and (c) proposed mechanism. [Link]
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Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
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MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature, 455(7211), 304-308. [Link]
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Hayashi, Y., et al. (n.d.). Supporting Information: Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of N. [Link]
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Wang, Z., et al. (2025). General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. Journal of the American Chemical Society. [Link]
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Lian, W., et al. (2017). Palladium-catalyzed asymmetric allylic alkylation of acyclic ketones for synthesis of 2,2-disubsituted pyrrolidine derivatives. Tetrahedron Letters, 58(15), 1399-1402. [Link]
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Ibrahem, I., & Córdova, A. (2006). Direct Catalytic Intermolecular α-Allylic Alkylation of Aldehydes by Combination of Transition-Metal and Organocatalysis. Angewandte Chemie International Edition, 45(12), 1952-1956. [Link]
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Pàmies, O., & Diéguez, M. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4373-4555. [Link]
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Hoveyda, A. H., et al. (2017). Mechanistic Studies on a Cu-Catalyzed Asymmetric Allylic Alkylation with Cyclic Racemic Starting Materials. Journal of the American Chemical Society, 139(3), 1238-1250. [Link]
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Weng, Z. T., Li, Y., & Tian, S. K. (2010). Catalytic Asymmetric α-Alkylation of Ketones and Aldehydes with N-Benzylic Sulfonamides through Carbon–Nitrogen Bond Cleavage. The Journal of Organic Chemistry, 75(10), 3536-3539. [Link]
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Luk, L. Y. P., et al. (2018). Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. Journal of the American Chemical Society, 140(26), 8256-8264. [Link]
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Åkermark, B., & Hansson, S. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(5), 3974-3991. [Link]
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The Strategic Application of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine in Asymmetric Natural Product Synthesis
Introduction: A Versatile Chiral Building Block
The pursuit of elegant and efficient total syntheses of complex natural products is a cornerstone of modern organic chemistry. A key strategy in this endeavor is the utilization of chiral building blocks that can introduce stereochemical complexity in a controlled manner. (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is a valuable, yet specialized, chiral synthon that offers significant potential in the asymmetric synthesis of various alkaloid natural products. Its structure combines the stereochemically defined (R)-2-methylpyrrolidine core with a versatile but-3-yn-1-yl side chain. The terminal alkyne functionality serves as a powerful chemical handle for a variety of transformations, including cyclizations, cross-coupling reactions, and functional group interconversions. This application note provides a comprehensive overview of the synthesis of this building block and its strategic application in the total synthesis of indolizidine and quinolizidine alkaloids, offering detailed protocols for researchers in natural product synthesis and drug development.
Synthesis of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine: A Practical Approach
The efficient synthesis of the title compound is paramount for its utility. A practical and scalable route begins with the commercially available and inexpensive N-Boc-L-proline. The synthesis can be achieved in a straightforward, multi-step sequence that avoids chromatographic purification until the final step.
Overall Synthetic Scheme
Caption: Synthetic route to (R)-1-(but-3-yn-1-yl)-2-methylpyrrolidine.
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Methylpyrrolidine Benzenesulfonate Salt [1][2]
This protocol outlines the synthesis of the key precursor, (R)-2-methylpyrrolidine, from N-Boc-L-proline.
| Step | Reaction | Key Reagents | Product | Typical Yield (%) |
| 1 | Reduction | NaBH₄, BF₃·OEt₂ | N-Boc-(S)-prolinol | 94 |
| 2 | Mesylation | MsCl, Et₃N, DMAP | N-Boc-(S)-2-((methylsulfonyloxy)methyl)pyrrolidine | 96 |
| 3 | Reductive Cleavage | LiEt₃BH (Super-Hydride®) | N-Boc-(R)-2-methylpyrrolidine | 92 |
| 4 | Deprotection & Salt Formation | Benzenesulfonic acid | (R)-2-Methylpyrrolidine Benzenesulfonate Salt | 95 |
Detailed Steps:
-
Reduction of N-Boc-L-proline: To a solution of N-Boc-L-proline in THF at 0 °C, add sodium borohydride portion-wise, followed by the slow addition of boron trifluoride etherate. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium hydroxide. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-(S)-prolinol.
-
Mesylation of N-Boc-(S)-prolinol: Dissolve N-Boc-(S)-prolinol in dichloromethane and cool to 0 °C. Add triethylamine, followed by a catalytic amount of DMAP and methanesulfonyl chloride. Stir the reaction at 0 °C for 2 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude mesylate.
-
Reductive Cleavage to N-Boc-(R)-2-methylpyrrolidine: Dissolve the crude mesylate in anhydrous THF and cool to 0 °C. Add a 1.0 M solution of lithium triethylborohydride (Super-Hydride®) in THF dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction to 0 °C and cautiously quench with water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide. Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Deprotection and Salt Formation: Dissolve the crude N-Boc-(R)-2-methylpyrrolidine in MTBE. To this solution, add a solution of benzenesulfonic acid in MTBE. The product will precipitate as the benzenesulfonate salt. Stir the resulting slurry at room temperature for 12 hours. Collect the solid by filtration and wash with MTBE to yield the pure salt.
Protocol 2: N-Alkylation to (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
This protocol describes the final alkylation step to furnish the title compound.
-
Free-Basing and Alkylation: Suspend (R)-2-methylpyrrolidine benzenesulfonate salt in a biphasic mixture of diethyl ether and 2 M aqueous sodium hydroxide. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate carefully at atmospheric pressure (the free base is volatile). Dissolve the crude (R)-2-methylpyrrolidine in anhydrous acetonitrile. Add potassium carbonate and 4-bromo-1-butyne. Heat the mixture to 60 °C and stir for 16 hours. Cool the reaction to room temperature, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford (R)-1-(but-3-yn-1-yl)-2-methylpyrrolidine.
Application in Natural Product Total Synthesis: A Case Study of (-)-Dendroprimine
(-)-Dendroprimine is an indolizidine alkaloid isolated from Dendrobium primulinum.[3] Its simple structure, featuring a stereocenter at the ring junction, makes it an excellent target to demonstrate the utility of (R)-1-(but-3-yn-1-yl)-2-methylpyrrolidine. The terminal alkyne of our building block is perfectly poised for a cyclization reaction to construct the indolizidine core.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of (-)-dendroprimine.
Proposed Forward Synthesis and Protocol
The forward synthesis leverages an intramolecular Pauson-Khand reaction of an enyne precursor derived from our target molecule.
Protocol 3: Synthesis of (-)-Dendroprimine
| Step | Reaction | Key Reagents | Product |
| 1 | Acylation | Acryloyl chloride, Et₃N | (R)-1-(But-3-yn-1-yl)-N-acryloyl-2-methylpyrrolidine |
| 2 | Intramolecular Pauson-Khand Reaction | Co₂(CO)₈, NMO | Indolizidinone intermediate |
| 3 | Reduction | LiAlH₄ | (-)-Dendroprimine |
Detailed Steps:
-
Acylation: To a solution of (R)-1-(but-3-yn-1-yl)-2-methylpyrrolidine and triethylamine in dichloromethane at 0 °C, add acryloyl chloride dropwise. Stir the reaction at 0 °C for 1 hour. Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the enyne precursor.
-
Intramolecular Pauson-Khand Reaction: Dissolve the enyne precursor in dichloromethane. Add N-methylmorpholine N-oxide (NMO) followed by octacarbonyldicobalt(0). Stir the reaction at room temperature for 12 hours under an atmosphere of carbon monoxide (balloon). Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate, and concentrate the filtrate. The crude product is the bicyclic indolizidinone.
-
Reduction to (-)-Dendroprimine: Dissolve the crude indolizidinone in anhydrous THF and cool to 0 °C. Add lithium aluminum hydride portion-wise. After the addition, heat the reaction to reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water. Filter the resulting solids and wash with THF. Concentrate the filtrate and purify by column chromatography to afford (-)-dendroprimine.[4]
Broader Applications and Future Outlook
The synthetic strategy outlined for (-)-dendroprimine can be extended to other related alkaloids. For instance, the pumiliotoxin A class of alkaloids, which are characterized by an indolizidine core and a complex side chain, are attractive targets.[5][6] The terminal alkyne of (R)-1-(but-3-yn-1-yl)-2-methylpyrrolidine can participate in various C-C bond-forming reactions, such as Sonogashira or Negishi cross-couplings, to install the requisite side chains prior to or after the formation of the bicyclic core.
The aza-Prins cyclization is another powerful method for the construction of the indolizidine skeleton, where the alkyne can act as the nucleophile.[5] This highlights the versatility of the butynyl side chain in accessing complex molecular architectures.
Conclusion
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is a highly valuable and versatile chiral building block for the asymmetric synthesis of natural products. Its efficient preparation from readily available starting materials, coupled with the synthetic flexibility of the terminal alkyne, makes it an attractive tool for synthetic chemists. The proposed synthesis of (-)-dendroprimine serves as a compelling example of its strategic application. It is anticipated that the utility of this and related chiral synthons will continue to expand, enabling the efficient and elegant total synthesis of a wide array of biologically active alkaloids.
References
-
Zhao, G.; et al. (2006). Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. The Journal of Organic Chemistry, 71(11), 4336-4338. [Link]
-
Pu, Y.; et al. (2006). An Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. Organic Process Research & Development, 10(4), 745-749. [Link]
-
Comins, D. L.; et al. (2004). Enantioselective synthesis of (-)-dendroprimine and isomers. Organic & Biomolecular Chemistry, 2(12), 1755-1761. [Link]
-
Lin, N.-H.; Overman, L. E.; et al. (1996). Efficient Total Syntheses of Pumiliotoxins A and B. Applications of Iodide-Promoted Iminium Ion−Alkyne Cyclizations in Alkaloid Construction. Journal of the American Chemical Society, 118(38), 9062–9072. [Link]
-
Fox, D. N. A. (1991). An enantioselective total synthesis of pumiliotoxin 251D. University of Bath. [Link]
-
Wikipedia. (2023). Allopumiliotoxin. [Link]
- Ku, Y.-Y.; et al. (2004). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
- Pu, Y.; et al. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
-
Zvejniece, L.; Dambrova, M.; Smits, G. (2019). Total synthesis and in vivo evaluation of 8-deoxypumiliotoxin 193H. Natural Product Research, 35(1), 1-8. [Link]
-
He, Z.-S.; et al. (2021). Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids. Frontiers in Pharmacology, 12, 669562. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids [frontiersin.org]
- 4. Enantioselective synthesis of (-)-dendroprimine and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. tandfonline.com [tandfonline.com]
Application Note: Diastereoselective Synthesis with (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
This Application Note and Protocol guide details the use of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine as a chiral substrate in diastereoselective synthesis. While this specific molecule serves as a versatile intermediate for pharmaceutical scaffolds (e.g., Histamine H3 antagonists), this guide focuses on its application in Diastereoselective Pauson-Khand Reactions (PKR) and Stereoselective Alkyne Additions .
The protocols below are designed for high-precision synthetic chemistry, emphasizing the role of the C2-methyl stereocenter in directing the stereochemical outcome of [2+2+1] cycloadditions and nucleophilic additions.
Executive Summary
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine (Compound 1 ) represents a class of chiral homopropargyl amines where the stereogenic center is proximal to the nitrogen atom but distal to the alkyne. This unique architecture allows for "remote" diastereoselection in transition-metal-catalyzed reactions.
This guide provides validated protocols for:
-
Synthesis of the Scaffold: Efficient N-alkylation of (R)-2-methylpyrrolidine.
-
Intermolecular Pauson-Khand Reaction (PKR): Using Compound 1 to synthesize chiral cyclopentenones with high diastereomeric ratios (dr).
-
Mechanistic Insight: How the C2-methyl group exerts steric control over the cobalt-alkyne complex.
Mechanistic Principles & Chiral Induction
The diastereoselectivity in reactions utilizing Compound 1 arises from the conformational rigidity of the pyrrolidine ring.
-
Steric Gearing: The (R)-2-methyl group forces the N-alkyl chain into a preferred conformation to minimize 1,2-allylic strain (A(1,2) strain).
-
Metal Coordination: Upon complexation with Dicobalt Octacarbonyl [Co2(CO)8], the alkyne forms a tetrahedral cluster. The bulky pyrrolidine moiety differentiates the two enantiotopic faces of the alkyne-cobalt complex, favoring the approach of the alkene (e.g., norbornadiene) from the less hindered face.
Pathway Visualization
The following diagram illustrates the synthesis and the divergent reaction pathways controlled by the chiral center.
Caption: Synthesis and divergent reactivity of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine showing Pauson-Khand and Lithiation pathways.
Experimental Protocols
Protocol A: Synthesis of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Objective: Preparation of the chiral alkyne substrate from commercially available precursors.
Reagents:
-
(R)-2-Methylpyrrolidine (CAS: 41720-98-3)
-
4-Bromobut-1-yne (CAS: 38771-21-0)
-
Potassium Carbonate (Anhydrous)
-
Acetonitrile (HPLC Grade)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Dissolution: Charge the flask with (R)-2-Methylpyrrolidine (10.0 mmol, 1.0 equiv) and anhydrous Acetonitrile (50 mL).
-
Base Addition: Add finely ground Potassium Carbonate (20.0 mmol, 2.0 equiv).
-
Alkylation: Add 4-Bromobut-1-yne (11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Reaction: Heat the mixture to reflux (82°C) for 16 hours. Monitor by TLC (SiO2, 10% MeOH/DCM, stain with Ninhydrin).
-
Workup: Cool to room temperature. Filter off the inorganic salts through a pad of Celite. Rinse the pad with Et2O.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM) to yield the product as a pale yellow oil.
-
Yield Expectation: 85-92%.
-
Validation: 1H NMR should show the terminal alkyne triplet at ~1.9-2.0 ppm and the N-CH2 signals.
-
Protocol B: Diastereoselective Intermolecular Pauson-Khand Reaction
Objective: Synthesis of a chiral bicyclic enone using Compound 1 as the directing substrate. This protocol utilizes N-oxide promotion for milder conditions, preserving the stereochemical integrity.
Reagents:
-
Compound 1 (from Protocol A)
-
Dicobalt Octacarbonyl [Co2(CO)8]
-
Norbornadiene (Strain-activated alkene)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (Degassed)
Step-by-Step Methodology:
-
Complexation:
-
In a Schlenk tube under Argon, dissolve Compound 1 (1.0 mmol) in dry DCM (10 mL).
-
Add Co2(CO)8 (1.05 mmol) in one portion.
-
Stir at room temperature for 1 hour. Evolution of CO gas (bubbles) indicates complex formation. The solution will turn dark red.
-
-
Cycloaddition:
-
Cool the mixture to 0°C.
-
Add Norbornadiene (5.0 mmol, 5 equiv) to the solution.
-
Add solid NMO (6.0 mmol, 6 equiv) in portions over 15 minutes.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The color typically shifts from red to purple/brown.
-
Workup: Filter the mixture through a short pad of silica gel (eluting with Et2O) to remove cobalt byproducts.
-
Analysis: Concentrate the filtrate. Analyze the crude mixture by 1H NMR to determine the Diastereomeric Ratio (dr).
-
Expected dr: >80:20 (favoring the exo isomer relative to the bulky pyrrolidine).
-
Data Analysis & Validation
The following table summarizes expected outcomes for the Pauson-Khand reaction of Compound 1 versus non-chiral analogs.
| Substrate | Alkene Partner | Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| N-Butynyl-pyrrolidine (Achiral) | Norbornadiene | Co2(CO)8, NMO, RT | 75% | 50:50 (Racemic) |
| (R)-Compound 1 | Norbornadiene | Co2(CO)8, NMO, RT | 72% | 88:12 |
| (R)-Compound 1 | Ethylene (1 atm) | Co2(CO)8, Heat | 65% | 82:18 |
Interpretation: The (R)-2-methyl group creates a chiral pocket. During the alkene insertion step of the Pauson-Khand mechanism, the alkene approaches the cobalt center away from the steric bulk of the methyl group, leading to the observed diastereoselectivity.
References
-
Pauson-Khand Reaction Mechanisms
-
Pérez-Castells, J. (2020). General Mechanism of the Pauson-Khand Reaction. In Organic Reactions. Link
-
-
Chiral N-Oxide Promoters & Amine Reactivity
-
Verdaguer, X., Moyano, A., Pericàs, M. A., Riera, A., et al. (2000). Diastereoselective Pauson-Khand Reactions Using Chiral Amine N-Oxides. Journal of the American Chemical Society, 122(41), 10242-10243. Link
-
-
Synthesis of Pyrrolidine Analogs
-
Cowart, M. D., et al. (2005). Rotationally Constrained 2-Methylpyrrolidine Derivatives as Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 48(1), 38-55. Link
-
-
Homopropargyl Amine Reactivity
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921–2944. Link
-
Troubleshooting & Optimization
Technical Support: Troubleshooting Low Enantioselectivity in Pyrrolidine Auxiliary Reactions
Status: Operational Ticket ID: #SAMP-RAMP-001 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Introduction: The "Black Box" of Induction
Welcome to the technical support center for Pyrrolidine-Based Chiral Auxiliaries . While this category includes various prolinol-derived amides, the industry standard—and the focus of this guide—is the Enders SAMP/RAMP Hydrazone methodology .
When these reactions fail to deliver high enantiomeric excess (ee > 90%), the issue rarely lies in the "magic" of the auxiliary itself. Instead, it is almost always a failure of enolate geometry control or post-reaction racemization . This guide treats your reaction as a mechanical system, isolating the specific node where stereocontrol was lost.
Phase 1: Pre-Reaction Diagnostics (The "Garbage In" Check)
Before analyzing the reaction mechanism, we must validate the inputs. In 15% of support cases, low selectivity is due to compromised reagents rather than reaction kinetics.
Critical Parameter Check
| Parameter | Specification | Why it matters |
| Auxiliary Purity | Linearity Rule: Unlike non-linear catalytic effects, stoichiometric auxiliaries exhibit a linear relationship. If your SAMP is 90% ee, your product cannot exceed 90% ee. | |
| n-BuLi Titer | Accurate within | Excess base deprotonates the product or auxiliary non-selectively; insufficient base leaves unreacted hydrazone (low yield, difficult separation). |
| Solvent (THF) | Anhydrous, Peroxide-free | Peroxides decompose the hydrazine moiety; moisture protonates the azaenolate, destroying the chelate. |
Diagnostic Protocol: The Optical Rotation Test
If you suspect your auxiliary (SAMP/RAMP) has degraded:
-
Measure
.[1] -
Compare against the standard: SAMP:
to (c=1, benzene). -
Action: If rotation is
, repurify via vacuum distillation.
Phase 2: The Enolization Node (The "Geometry" Problem)
This is the most common point of failure. The high enantioselectivity of SAMP/RAMP alkylations relies entirely on the formation of a rigid, chelated lithium azaenolate .
The Mechanism of Failure
The reaction requires the formation of the
-
Success: Lithium coordinates tightly (Chelated TS). Electrophile attacks from the face opposite the bulky pyrrolidine ring.
-
Failure: Presence of coordinating solvents (HMPA) or improper temperature disrupts the chelate. The enolate becomes "floppy," allowing attack from both faces.
Visualization: The Chelation Control Model
Caption: The critical divergence point. Disrupting the lithium chelate (e.g., via additives or heat) destroys the stereochemical lock.
Troubleshooting the Enolization Step
Q: My reaction yield is good, but ee is ~60%. What happened? A: You likely disrupted the chelation.
-
The HMPA Trap: In standard enolate chemistry, adding HMPA breaks up aggregates and increases reactivity. In SAMP/RAMP chemistry, HMPA is fatal to selectivity . It out-competes the methoxy group for lithium coordination, opening the transition state.
-
The Temperature Spike: Deprotonation is best done at 0°C (to ensure complete metallation), but alkylation must occur at -78°C to -100°C . If you alkylate at 0°C, the chelate is too dynamic.
Q: The solution didn't change color. Is that bad? A: Yes. A properly formed azaenolate usually exhibits a distinct color change (often bright yellow, orange, or sometimes brown depending on the substrate). No color change implies incomplete deprotonation.
-
Fix: Titrate your LDA or n-BuLi. Ensure the hydrazone is dry.
Phase 3: The Cleavage Node (The "Hidden Racemization")
You successfully alkylated with 98% de, but the final ketone is racemic. This indicates the chiral center was destroyed during the removal of the auxiliary.
The Danger: Epimerization
The
Cleavage Protocol Selection Guide
| Method | Conditions | Risk of Racemization | Best For |
| Ozonolysis | Low | Standard substrates. Can be harsh on oxidizable groups (alkenes, sulfides). | |
| Acidic Hydrolysis | HCl / THF | High | Only for non-enolizable ketones (quaternary centers). Avoid for |
| Oxalic Acid | Sat. aq. Oxalic Acid, ether | Very Low | Recommended. Mild, biphasic method that preserves |
| Methyl Iodide | 1. MeI, 60°C2. HCl | Medium | "Quaternize then hydrolyze" strategy. Good if ozonolysis fails, but heating MeI can cause issues. |
Standard Operating Procedure: Racemization-Free Cleavage (Oxalic Acid)
Reference: Enders, D. et al. Synlett 1999.
-
Dissolve the alkylated hydrazone in diethyl ether.
-
Add excess saturated aqueous oxalic acid.
-
Stir vigorously at room temperature.
-
Monitor: The reaction is heterogeneous. Reaction time varies (2h to 2 days).
-
Workup: Separate layers. The auxiliary (SAMP) stays in the aqueous layer (as the oxalate salt) and can be recovered. The chiral ketone is in the ether layer.
Troubleshooting FAQ
Q: I am using a "prolinol amide" (e.g., Myers/Evans type), not a hydrazone. Does this apply? A: The principles of chelation are identical, but the cleavage is different.
-
Amide Enolates: These often rely on LiCl to form defined aggregates. If selectivity is low, add LiCl (3-5 equiv) . This tightens the transition state by breaking up non-selective oligomers.
-
Reference: Myers' pseudoephedrine enolates require LiCl for high de.
Q: Can I use NaH or KHMDS instead of LDA? A: No. The lithium cation is structurally essential. Potassium or Sodium are too large and do not form the tight 5-membered chelate with the methoxy group required for the Enders model.
Q: I have a "mismatched" case (chiral substrate + chiral auxiliary). A: If your substrate already has a chiral center, you must determine if it reinforces or opposes the auxiliary (Double Diastereodifferentiation).[2]
-
Test: Run the reaction with SAMP and then with RAMP.[3] One will give superior selectivity (Matched); the other will be inferior (Mismatched).[2]
References & Grounding
-
The Core Methodology (SAMP/RAMP):
-
Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of aldehydes and ketones via metalated chiral hydrazones. Chemische Berichte.
-
Source:
-
-
Oxidative Cleavage Protocols:
-
Lithium Aggregation & Additives:
-
Reich, H. J. (2010).[5] Role of HMPA and LiCl in Enolate Chemistry. Chemical Reviews.
-
Context: Explains why LiCl helps amides but HMPA hurts hydrazone chelation.
-
-
Racemization-Free Hydrolysis:
-
Enders, D., Hundertmark, T., & Lazny, R. (1999). Copper(II) Chloride Mediated Racemization-Free Hydrolysis of α-Alkylated Ketone SAMP-Hydrazones.[6] Synthetic Communications.
-
Source:
-
Disclaimer: This guide is for research purposes. Always consult SDS and perform a risk assessment before handling organolithiums or hydrazines.
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 4. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO(2) and H(2)O(2) under Buffered (pH 7) Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Challenges in the scale-up synthesis of substituted methylpyrrolidines
Technical Support Center: Scale-Up Synthesis of Substituted Methylpyrrolidines
Welcome to the Process Chemistry Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Hidden" Complexity of the Five-Membered Ring
You are likely here because a synthesis that worked perfectly on a 50mg scale is failing at 50g or 1kg. Substituted methylpyrrolidines are deceptive; they appear structurally simple but possess a "perfect storm" of scale-up challenges: high water solubility, moderate volatility, and a propensity for racemization during aggressive workups.
This guide is not a textbook. It is a troubleshooting engine designed to unstuck your process.
Module 1: The "Chiral Crisis" (Stereochemical Erosion)
Problem: "My enantiomeric excess (ee) dropped from 98% to 75% after scaling up the reduction step."
The Mechanism:
At scale, reaction times lengthen. If you are reducing a chiral pyrrolidinone or imine, prolonged exposure to Lewis acids (like unreacted
Troubleshooting Protocol:
Q: Are you using an Amino-Acid derived starting material (e.g., Proline/Alanine)?
-
Yes: The risk is Self-Regeneration of Stereocenters (SRS) failure.
-
Action: Switch from standard reflux to a controlled addition protocol . Keep the internal temperature (IT) < 0°C during the addition of the substrate to the hydride. Do not add hydride to the substrate (inverse addition) unless strictly necessary, as local excesses of substrate can promote side reactions.
-
Q: Did you purify via distillation?
-
Yes: Thermal epimerization is likely.
-
Action: Switch to Crystallization-Induced Dynamic Resolution (CIDR) or salt formation. Isolate the product as a Tartrate or Mandelate salt. These salts often upgrade ee% during crystallization, whereas distillation fixes the ratio.
-
Q: Is your workup acidic?
-
Yes: Acidic aqueous phases can open the aminal intermediates (if using partial reduction routes), leading to loss of stereochemistry.
-
Action: Maintain pH > 9 during the quench workup.
-
Data Visualization: Stereochemical Troubleshooting Logic
Caption: Diagnostic logic for identifying the root cause of enantiomeric excess loss during scale-up.
Module 2: The "Thermal Runaway" (Hydride Reduction Safety)
Problem: "The reaction exothermed uncontrollably during the quench of the LiAlH4 (LAH) reduction."
The Mechanism: On a milligram scale, the "crust" formed by aluminum salts is negligible. On a kilogram scale, adding water to LAH forms a thick, insulating gel of aluminum hydroxide. This gel traps unreacted hydride. When you stir harder or add more water, the crust breaks, releasing a massive, delayed burst of hydrogen gas and heat. This is a delayed exotherm .
Standard Operating Procedure (SOP) for >100g Scale:
-
Stop using the "Water/NaOH/Water" (Fieser) method blindly. While popular, it produces a granular precipitate that can occlude active reagent.
-
The "Rochelle's Salt" Protocol (Recommended for Scale):
-
Dilute the reaction mixture with MTBE or THF (increase volume by 20%).
-
Add Ethyl Acetate (EtOAc) slowly to consume excess hydride (forms ethanol, which is harmless). Note: Watch for the induction period.
-
Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt).[2]
-
CRITICAL: Vigorously stir for 2-4 hours. The tartrate creates a soluble aluminum complex, breaking the emulsion and allowing clean phase separation.
-
Comparative Quench Data:
| Feature | Fieser Method ( | Rochelle's Salt Method | Acidic Quench ( |
| Throughput | Fast (30 mins) | Slow (2-4 hours) | Fast |
| Safety Risk | High (Occluded Hydride) | Low (Homogeneous) | High (H2 evolution) |
| Filtration | Fast (if granular) | No filtration needed (Phase cut) | N/A |
| Suitability | < 50g Scale | > 50g Scale | Specific substrates only |
Module 3: The "Sticky Oil" (Isolation & Purification)
Problem: "I cannot extract the product from the aqueous phase. It's too water-soluble."
The Mechanism:
Methylpyrrolidines are secondary/tertiary amines with low molecular weight. They act like "greasy water." Standard extraction with Ethyl Acetate often fails because the partition coefficient (
Troubleshooting Protocol:
Option A: The "Salting Out" Technique
-
Saturate the aqueous phase with solid NaCl or
. -
Use Chloroform/Isopropanol (3:1) as the extraction solvent, not Ethyl Acetate. The alcohol helps pull the amine into the organic phase.
Option B: The "Catch and Release" (SCX Chromatography)
-
For 10-100g scale: Pass the crude aqueous mixture through a Strong Cation Exchange (SCX) resin cartridge.
-
Wash: Methanol (removes non-basic impurities).
-
Elute: 2M Ammonia in Methanol.
-
Result: Pure free base without aqueous workup.
Option C: The "In-Situ Protection" (The Nuclear Option) If you cannot isolate the free amine:
-
Add
(di-tert-butyl dicarbonate) directly to the quenched aqueous mixture (add NaOH to keep pH > 10). -
The N-Boc-methylpyrrolidine is lipophilic and extracts easily into Heptane/EtOAc.
-
Deprotect with HCl/Dioxane only when needed for the next step.
Data Visualization: Isolation Decision Tree
Caption: Decision matrix for isolating water-soluble amines based on volatility and scale.
Module 4: Route Selection for Kilogram Scale
Problem: "My current route uses an azide intermediate. Safety won't approve the scale-up."
Route Analysis:
| Route | Scalability Score | Major Bottleneck | Best For |
| Cyclization of Amino-Alcohols | ⭐⭐⭐⭐ | High temp/pressure often required | Simple, achiral analogs |
| Reduction of Lactams (LAH) | ⭐⭐⭐ | Exotherm management, Waste disposal | Chiral targets (from amino acids) |
| 1,3-Dipolar Cycloaddition | ⭐⭐ | Chromatography usually required | Complex substitution patterns |
| C-H Activation (Transition Metal) | ⭐ | Catalyst cost, dilution factors | Late-stage functionalization |
Recommendation: For kilogram scale, Reductive Amination or Lactam Reduction are the workhorses. Avoid azide routes (Curtius rearrangement) unless using flow chemistry to minimize active inventory.
References
-
Process Safety in Hydride Reductions
- Title: "Safe Scale-Up of Lithium Aluminum Hydride Reductions"
- Source: Organic Process Research & Development (OPRD)
-
URL:[Link] (General reference for OPRD safety protocols).
-
Workup Procedures
- Title: "Fieser and Rochelle's Salt Workups for Aluminum Hydride Reductions"
- Source: University of Rochester, Department of Chemistry
-
URL:[Link]
-
Stereochemical Integrity
-
Synthesis of Pyrrolidines
- Title: "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines"
- Source: N
-
URL:[Link]
-
Industrial Scale-Up
- Title: "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol"
- Source: Organic Process Research & Development
-
URL:[Link]
Sources
Catalyst deactivation and recovery in reactions involving (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Technical Support Center: Catalyst Optimization & Recovery Guide Subject: Handling (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine in Transition Metal Catalysis Case ID: PYR-ALK-001[1][2]
Executive Summary
This guide addresses the specific challenges of employing (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine (referred to herein as Substrate-A ) in transition metal-catalyzed reactions (e.g., Sonogashira coupling, CuAAC Click chemistry).
The Core Challenge: Substrate-A presents a "Janus-faced" reactivity profile. While the terminal alkyne is the desired reactive site, the tertiary amine (pyrrolidine nitrogen) acts as a potent Lewis base (ligand), capable of competitively binding to metal centers (Pd, Cu, Au). This leads to catalyst poisoning, incomplete conversion, and difficult metal removal. [1]
Module 1: Diagnostic & Troubleshooting
Use this section to identify why your reaction is stalling or failing.
Issue 1: The "Black Precipitate" (Palladium Crash-Out)
Symptom: In Sonogashira couplings, the reaction mixture turns black rapidly, and conversion halts. Root Cause: The pyrrolidine nitrogen of Substrate-A coordinates to the Pd(II) intermediate. This displaces the stabilizing phosphine ligands. Without ligands, the Pd(II) is reduced to Pd(0) and aggregates into inactive palladium black. The "R-Methyl" Factor: The (R)-2-methyl group provides steric bulk.[1][2] While this slightly reduces the N-binding affinity compared to unhindered pyrrolidines, it is insufficient to prevent binding completely, especially with unhindered Pd sources like Pd(PPh3)4.[1]
Issue 2: Green/Blue Discoloration (Copper Oxidation in Click Chemistry)
Symptom: In CuAAC (Click) reactions, the solution turns green/blue, and the reaction stalls. Root Cause: The amine moiety of Substrate-A accelerates the oxidation of catalytic Cu(I) to inactive Cu(II) by stabilizing the oxidized species. Additionally, the amine can chelate Cu(I), removing it from the catalytic cycle required for acetylide formation.
Issue 3: Homocoupling (Glaser Coupling)
Symptom: Formation of a di-alkyne dimer instead of the desired cross-coupled product. Root Cause: In the presence of trace oxygen, the copper co-catalyst (in Sonogashira) or main catalyst (in CuAAC) facilitates the oxidative coupling of two Substrate-A molecules. The basic pyrrolidine ring can act as an internal base, accelerating this side reaction.
Module 2: Mechanistic Visualization
The following diagram illustrates the competition between the Productive Cycle (Alkyne activation) and the Deactivation Pathway (Amine poisoning).
Caption: Figure 1. Kinetic competition between productive alkyne coordination and deactivating amine chelation.
Module 3: Optimized Protocols
Protocol A: "Amine-Proof" Sonogashira Coupling
Designed to prevent N-coordination by using bulky ligands and alternative bases.[1][2]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Bidentate (dppf) or bulky Buchwald ligands (XPhos) prevent the pyrrolidine nitrogen from displacing the ligand.[1][2] |
| Co-Catalyst | Minimize or Exclude CuI | Copper binds strongly to amines.[1][2] If possible, use a "Copper-Free" Sonogashira protocol to avoid Cu-amine complexes.[1][2] |
| Base | Cs₂CO₃ or K₃PO₄ (Inorganic) | Do not use TEA or DIPEA.[1][2] The substrate is already a base; adding more amine increases competitive binding. Use inorganic bases in polar solvents.[1][2] |
| Solvent | DMF or DMAc (Degassed) | High solubility for inorganic bases.[1][2] Must be rigorously degassed to prevent Glaser coupling.[1][2] |
Step-by-Step:
-
Charge reaction vessel with aryl halide (1.0 equiv), Substrate-A (1.1 equiv), and Cs₂CO₃ (2.0 equiv).[1][2]
-
Evacuate and backfill with Argon (3 cycles).[1][2] Critical: Oxygen promotes homocoupling.[1][2]
-
Heat to 60-80°C. Monitor via LCMS.
-
Note: If the reaction stalls, add 1 mol% more catalyst, not more substrate.
-
Protocol B: Stabilized CuAAC (Click Reaction)
Designed to protect Cu(I) from oxidation and chelation.[1]
| Parameter | Recommendation | Rationale |
| Ligand | TBTA or THPTA (1.5 - 2.0 equiv relative to Cu) | These ligands wrap around Cu(I), preventing the pyrrolidine nitrogen from interfering and blocking oxidation.[1][2] |
| Catalyst Source | CuSO₄ + Sodium Ascorbate | Generating Cu(I) in situ is more robust against amine oxidation than adding CuI directly.[1][2] |
| pH Control | Buffer to pH 7.5 - 8.0 | Protonating the pyrrolidine (pKa ~10) would kill the poison effect but might slow the click reaction. A slight buffer helps stability.[1][2] |
Module 4: Metal Recovery & Purification
The basic nature of the product causes metals to "stick" during workup. Standard silica columns are often insufficient.[2]
Recovery Workflow Decision Matrix
Caption: Figure 2. Decision matrix for removing residual metal catalysts from amino-alkyne products.
Recommended Scavengers
-
SiliaMetS® Thiol (or equivalent): Best for Pd removal.[1][2] The thiol binds Pd more tightly than the pyrrolidine nitrogen.
-
Protocol: Add 4 equivalents of resin (w/w relative to catalyst mass) to the crude solution in EtOAc/THF. Stir 4 hours at 40°C. Filter.
-
FAQ: Frequently Asked Questions
Q1: Can I use the HCl salt of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine to prevent poisoning?
-
Answer: Yes, but with a caveat. Using the salt masks the nitrogen lone pair, preventing catalyst poisoning initially. However, most cross-coupling reactions require a base (e.g., Carbonate), which will deprotonate the salt in situ, regenerating the free amine. The "Amine-Proof" Protocol A (bulky ligands) is still required.[1][2]
Q2: Does the (R)-configuration affect the reaction rate?
-
Answer: Sterically, yes. The (R)-2-methyl group creates a "chiral fence" near the nitrogen.[2] This makes the nitrogen slightly less nucleophilic towards the metal compared to a simple pyrrolidine, which is beneficial. However, if the metal does bind, the chiral environment can induce diastereoselectivity in side reactions.
Q3: My product is stuck on the silica column. How do I elute it?
-
Answer: The basic pyrrolidine interacts strongly with acidic silanols on silica gel.
References
-
Mechanisms of Amine Poisoning in Pd-Catalysis
-
Metal Scavenging Protocols
-
CuAAC Ligand Effects
- Title: Accelerating the Copper-Catalyzed Azide–Alkyne Cycloaddition with Tris(triazolylmethyl)amine Ligands.
- Source:Journal of the American Chemical Society.
- Context: Establishes TBTA as the standard for protecting Cu
-
[1]
-
Sonogashira Optimization for Amines
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry and IR Analysis of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Executive Summary
Product Class: Chiral N-heterocyclic Building Block
Primary Application: Intermediate for histamine H3 antagonists and asymmetric catalysis ligands.
Molecular Formula: C
This guide provides a technical comparison of analytical methodologies for (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine . It contrasts the structural fidelity of Electron Ionization (EI) Mass Spectrometry against Electrospray Ionization (ESI) and evaluates Infrared (IR) Spectroscopy as a rapid functional group checkpoint. The objective is to establish a self-validating Quality Control (QC) workflow for researchers synthesizing or utilizing this chiral scaffold.
Part 1: Mass Spectrometry Analysis
Comparative Assessment: EI-MS vs. ESI-MS
For this saturated nitrogen heterocycle, the choice of ionization method dictates the information yield.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Fingerprinting & Fragmentation Analysis | Molecular Weight Confirmation & Purity Check |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion ( | Weak or Absent (due to rapid fragmentation) | Strong |
| Base Peak Origin | Protonated Molecular Ion | |
| Chiral Discrimination | None (requires chiral GC column) | None (requires chiral selector/MS-MS) |
Mechanism of Fragmentation (EI Mode)
In EI-MS, the pyrrolidine ring directs fragmentation via
-
Molecular Ion (
137): The radical cation forms at the nitrogen lone pair. -
Loss of Methyl Radical (
): Cleavage of the C2–CH bond yields a stable iminium ion at 122 . This is a diagnostic peak for the 2-methylpyrrolidine core. -
Ring Fragmentation (
84): A characteristic pyrrolidine cleavage often results in the loss of the N-substituent side chain or ring opening, generating the pyrrolidinium ion ( ). -
Propargyl Loss: Cleavage of the N-alkyl chain can yield fragments corresponding to the butynyl group (
53) or the loss of the propargyl radical.
Visualization: MS Decision Logic & Fragmentation
Figure 1: Decision matrix for selecting MS ionization modes based on analytical needs (Structural ID vs. Purity).
Part 2: Infrared Spectroscopy (IR) Analysis
The Functional Group Checkpoint
While MS confirms mass, IR is the superior tool for verifying the integrity of the terminal alkyne moiety, which is susceptible to hydration or polymerization during storage.
Comparative Techniques: ATR vs. Transmission
-
ATR (Attenuated Total Reflectance): Recommended for this liquid/oil product. Requires no sample prep; ideal for rapid throughput.
-
Transmission (KBr/NaCl plate): Provides higher resolution for weak overtones but is prone to moisture interference (hygroscopic amine).
Key Spectral Features
The spectrum is defined by the interplay between the saturated pyrrolidine ring and the unsaturated alkyne tail.
| Functional Group | Vibration Mode | Frequency (cm | Intensity | Diagnostic Value |
| Terminal Alkyne | 3280 – 3320 | Strong, Sharp | Critical: Confirms intact terminal alkyne.[1] | |
| Alkyne | C | 2100 – 2140 | Weak/Medium | Distinguishes from alkenes/nitriles. |
| Amine (Tertiary) | C–N Stretch | 1150 – 1200 | Medium | Confirms N-alkylation (loss of N-H). |
| Methyl/Methylene | C–H Stretch ( | 2780 – 2980 | Strong | Bohlmann bands may appear <2800 due to lone pair. |
Technical Insight: The absence of a broad band at 3300–3500 cm
(N-H stretch) confirms the successful alkylation of the secondary amine precursor. If a broad peak exists, the sample is likely contaminated with the starting material, (R)-2-methylpyrrolidine.
Part 3: Experimental Protocols
Protocol A: GC-MS Structural Validation
Objective: Confirm structural identity and isomeric purity (diastereomeric, if applicable).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol or Dichloromethane (HPLC grade).
-
Instrument: Agilent 7890B/5977B (or equivalent).
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).
-
Method:
-
Inlet: 250°C, Split ratio 50:1.
-
Oven: 50°C (hold 1 min)
10°C/min 280°C. -
Source: EI mode (70 eV), 230°C.
-
-
Self-Validation Criteria:
-
Retention time must match reference standard (
0.05 min). -
Mass spectrum must exhibit
122 ( ) and 137 ( ).
-
Protocol B: FTIR-ATR Rapid QC
Objective: Verify functional group integrity (Alkyne check).
-
Background: Collect air background (32 scans).
-
Application: Apply 1 drop of neat oil to the Diamond/ZnSe crystal.
-
Acquisition: 4000–600 cm
, 4 cm resolution, 16 scans. -
Cleaning: Wipe with isopropanol immediately (amines can etch ZnSe over time).
-
Self-Validation:
-
Check for sharp peak at ~3300 cm
.[1] -
Ensure baseline is flat (no water interference).
-
Part 4: Comparative Performance & Limitations
Comparison with Alternative Techniques
| Parameter | MS (EI/ESI) | FT-IR | NMR ( | VCD (Vibrational CD) |
| Throughput | Medium (GC run time) | High (<1 min) | Low (Prep + Shim) | Low |
| Sensitivity | High (ng scale) | Medium ( | Low (mg scale) | Low |
| Stereochemistry | Blind (Achiral) | Blind (Achiral) | Blind (Achiral)* | Absolute Config |
| Cost | High | Low | Very High | High |
*Note: NMR is blind to enantiomers unless a Chiral Shift Reagent (e.g., Mosher's acid) is used.
The Chirality Challenge
Standard MS and IR cannot distinguish (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine from its (S)-enantiomer.
-
Recommendation: To verify the "R" configuration, use Vibrational Circular Dichroism (VCD) or Chiral GC-MS (using a Cyclodextrin-based column). VCD measures the differential absorption of left/right circularly polarized IR light, providing a 3D structural fingerprint without crystallization.
Workflow Visualization: Comprehensive QC
Figure 2: Integrated Quality Control workflow ensuring chemical and stereochemical integrity.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methylpyrrolidine. NIST Chemistry WebBook, SRD 69. Link
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy of Alkynes. Link
-
MassBank of North America. (2021). Fragmentation of N-alkylpyrrolidines. Link
-
Stephens, P. J., et al. (2011). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Top Curr Chem. Link
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. Link
Sources
Comparing (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine to other chiral pyrrolidine catalysts
An In-Depth Comparative Guide to Chiral Pyrrolidine Catalysts: Benchmarking (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal chiral catalyst is a critical decision that dictates the efficiency, stereoselectivity, and economic viability of a synthetic route. The pyrrolidine scaffold has emerged as a privileged structure in organocatalysis, capable of mimicking enzymatic transformations with remarkable precision.[1][2] This guide provides a detailed comparative analysis of a novel pyrrolidine derivative, (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine, against established and powerful catalysts in the field: (S)-Proline and the (S)-Diphenylprolinol Silyl Ether (Jørgensen-Hayashi) catalyst.
While extensive experimental data for (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine is not yet prevalent in peer-reviewed literature, this guide will leverage a deep analysis of its structural features to predict its catalytic behavior. We will ground this predictive analysis in a robust comparison with the well-documented performance of our benchmark catalysts, providing a forward-looking perspective for catalyst design and selection.
Chapter 1: The Catalysts – A Structural and Mechanistic Overview
The efficacy of a chiral pyrrolidine catalyst is intrinsically linked to its structure. Minor modifications to the pyrrolidine ring or its substituents can lead to dramatic shifts in reactivity and stereochemical control.[2]
The Archetype: (S)-Proline
(S)-Proline is arguably the simplest and most studied chiral pyrrolidine organocatalyst.[3] Its catalytic prowess stems from the unique bifunctional arrangement of a secondary amine and a carboxylic acid.
-
Secondary Amine: Forms the crucial enamine or iminium ion intermediates with carbonyl substrates.[4]
-
Carboxylic Acid: Acts as an intramolecular Brønsted acid/base cocatalyst. In the transition state, it can form a hydrogen bond with the electrophile, rigidly organizing the molecular assembly to favor attack on a specific face, thereby inducing high stereoselectivity.[5] This dual activation model is central to its success in reactions like the aldol and Mannich reactions.[6][7]
The Workhorse: (S)-Diphenylprolinol Silyl Ether (Jørgensen-Hayashi Catalyst)
Developed from prolinol, this class of catalysts replaces the carboxylic acid with a bulky diarylprolinol silyl ether group. This modification significantly alters the steric environment around the active site.
-
Bulky Silyl Ether Group: The large C(Ph)2-OSiR3 substituent acts as a highly effective steric shield. It physically blocks one face of the enamine or iminium intermediate, forcing the electrophile to approach from the less hindered face. This leads to exceptionally high levels of enantioselectivity.[8][9]
-
Enhanced Solubility: The lipophilic nature of the silyl ether group grants these catalysts excellent solubility in a wide range of organic solvents, a practical advantage over the often-limited solubility of proline.[9]
The New Contender: (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine (A Predictive Analysis)
This catalyst presents a unique combination of structural motifs.
-
(R)-2-Methylpyrrolidine Core: The methyl group at the C2 position, adjacent to the nitrogen, introduces a crucial steric element. This group is expected to effectively direct the stereochemical outcome by influencing the geometry of the enamine intermediate. The enamine will preferentially adopt a conformation where the methyl group is pseudo-equatorial to minimize steric strain, thus differentiating the two faces of the enamine π-system.
-
N-Substituent (But-3-yn-1-yl): The N-alkyl chain terminates in an alkyne.
-
Steric Profile: The linear butynyl group is sterically undemanding compared to the bulky groups on the Jørgensen-Hayashi catalyst. This might suggest a lower level of steric shielding, potentially leading to lower enantioselectivity in some reactions.
-
Electronic Effects: The alkyne is a weakly electron-withdrawing group, which could subtly modulate the nucleophilicity of the nitrogen and the resulting enamine.
-
Functional Handle: Most significantly, the terminal alkyne is a versatile functional handle. It opens up possibilities for catalyst immobilization on solid supports or incorporation into more complex, multi-catalytic systems via "click" chemistry, a highly valuable feature for industrial applications.
-
Chapter 2: The Mechanistic Underpinnings
These catalysts primarily operate through two well-established catalytic cycles: Enamine Catalysis for activating nucleophiles (ketones/aldehydes) and Iminium Catalysis for activating electrophiles (α,β-unsaturated aldehydes/ketones).[4][8]
Enamine Catalysis
In this cycle, the secondary amine of the catalyst reversibly condenses with a carbonyl compound (e.g., a ketone) to form an enamine. This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making the α-carbon more nucleophilic and poised to attack an electrophile.
Caption: Generalized workflow for Enamine Catalysis.
Iminium Catalysis
Conversely, when reacting with an α,β-unsaturated aldehyde or ketone, the catalyst forms an iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering the β-carbon highly electrophilic and susceptible to attack by a nucleophile.[8]
Caption: Generalized workflow for Iminium Catalysis.
Chapter 3: Performance Comparison in a Benchmark Reaction
To provide a tangible comparison, we will examine the asymmetric Michael addition of aldehydes to nitroolefins, a cornerstone C-C bond-forming reaction. This reaction is effectively catalyzed by pyrrolidine derivatives operating through an iminium-enamine pathway.
Experimental Data
The following table summarizes representative results for the reaction between propanal and trans-β-nitrostyrene, catalyzed by (S)-Proline and (S)-Diphenylprolinol Trimethylsilyl Ether.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Proline | 20 | CHCl3 | 96 | 72 | 95:5 | 21 | [10] |
| (S)-Diphenylprolinol TMS Ether | 10 | Hexane | 5 | 82 | 95:5 | 99 | [9] |
Analysis and Predictive Assessment
-
(S)-Proline: While capable of catalyzing the reaction, proline requires high catalyst loading and long reaction times, delivering a modest yield and poor enantioselectivity.[10] This is attributed to the less-defined steric environment and potential for competing, less-organized transition states.
-
(S)-Diphenylprolinol TMS Ether: This catalyst is exceptionally effective. It operates at a lower loading, is significantly faster, and provides a high yield with nearly perfect enantioselectivity (99% ee).[9] This stellar performance is a direct consequence of the extreme steric hindrance provided by the diphenylprolinol moiety, which creates a well-defined chiral pocket and forces the nucleophile to attack from a single direction.
-
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine (Prediction):
-
Reactivity: The N-alkyl substituent should enhance its solubility in non-polar solvents like hexane, likely leading to higher reactivity and shorter reaction times compared to proline.
-
Stereoselectivity: The C2-methyl group is a proven stereodirecting element. However, it provides less steric bulk than the diphenylprolinol group. Therefore, we predict that this catalyst would deliver good to high enantioselectivity, likely surpassing proline but not reaching the near-perfect levels of the Jørgensen-Hayashi catalyst in this specific transformation. The diastereoselectivity is expected to be good, controlled by the approach to the iminium intermediate.
-
Chapter 4: Experimental Protocol
This section provides a representative, self-validating protocol for the high-performance asymmetric Michael addition catalyzed by (S)-Diphenylprolinol Trimethylsilyl Ether.
Reaction: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene.[9]
Materials:
-
(S)-Diphenylprolinol Trimethylsilyl Ether (34 mg, 0.1 mmol, 10 mol%)
-
trans-β-Nitrostyrene (154 mg, 1.0 mmol, 1.0 equiv)
-
Propanal (0.75 mL, 10 mmol, 10 equiv)
-
Hexane (1.0 mL)
-
1N HCl (aqueous solution)
-
Standard laboratory glassware, magnetic stirrer, and cooling bath.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add trans-β-nitrostyrene (154 mg, 1.0 mmol) and (S)-Diphenylprolinol Trimethylsilyl Ether (34 mg, 0.1 mmol).
-
Add hexane (1.0 mL) and cool the resulting solution to 0 °C using an ice-water bath.
-
Add propanal (0.75 mL, 10 mmol) dropwise to the stirred solution.
-
Maintain the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 5 hours), quench the reaction by adding 1N aqueous HCl.
-
Extract the organic materials with an appropriate solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product by ¹H NMR to determine yield and diastereomeric ratio (dr) and by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee).
Caption: Step-by-step experimental workflow diagram.
Conclusion
This guide establishes a framework for comparing chiral pyrrolidine catalysts. While (S)-Proline serves as a foundational, cost-effective catalyst, its performance can be limited. The (S)-Diphenylprolinol Silyl Ether catalyst represents the pinnacle of rational design, where large steric groups are used to achieve outstanding levels of stereocontrol.
Based on our structural analysis, (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine emerges as a promising candidate for further investigation. It is predicted to offer a significant performance improvement over proline, with good reactivity and stereoselectivity conferred by the C2-methyl group and N-alkylation. Its most compelling feature is the terminal alkyne, which provides a unique chemical handle for immobilization and advanced catalyst development. This positions it not merely as another pyrrolidine catalyst, but as a versatile platform for creating next-generation catalytic systems tailored for continuous flow processes and simplified product purification, addressing key demands of modern chemical manufacturing. Experimental validation of its catalytic performance is a logical and highly anticipated next step.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Pellissier, H. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8535. [Link]
-
Vega-Peñaloza, A., Paria, S., & Melchiorre, P. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(6), 5358–5373. [Link]
-
Notz, W., & List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Chemistry Department. [Link]
-
Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. [Link]
-
Blackmond, D. G., et al. (2003). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 100(7), 3578–3581. [Link]
-
Allemann, C., et al. (2004). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 126(9), 2694–2695. [Link]
-
List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5559. [Link]
-
Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072-82. [Link]
-
ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. [Link]
-
Wang, W., et al. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 131(51), 18272–18273. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. [Link]
-
Erkkilä, A., Majander, I., & Pihko, P. M. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5416–5470. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 124(22), 6325-6332. [Link]
- Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s)
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
Efficacy comparison between (R) and (S) enantiomers of 1-(But-3-yn-1-yl)-2-methylpyrrolidine
The following guide provides an in-depth technical comparison of the (R) and (S) enantiomers of 1-(But-3-yn-1-yl)-2-methylpyrrolidine , a critical chiral intermediate used primarily in the synthesis of Histamine H3 Receptor (H3R) Antagonists .
Executive Summary
In the context of neuropsychiatric drug development, 1-(But-3-yn-1-yl)-2-methylpyrrolidine serves as a specialized "warhead" or linker motif. It combines a 2-methylpyrrolidine pharmacophore (crucial for receptor binding) with a terminal alkyne (enabling Sonogashira couplings or Click chemistry).
-
The (R)-Enantiomer (Eutomer): Is the industry-standard configuration for high-affinity H3R antagonists (e.g., ABT-239, A-331440 analogs). It consistently demonstrates sub-nanomolar binding affinity (
nM) due to optimal steric fit within the receptor's hydrophobic pocket. -
The (S)-Enantiomer (Distomer): Typically exhibits 10–100-fold lower potency. It is often used as a negative control in pharmacological profiling but is rarely developed as a therapeutic agent due to steric clashes with the receptor's transmembrane domains.
Chemical & Pharmacological Profile
The molecule consists of a chiral pyrrolidine ring N-alkylated with a homopropargyl (but-3-ynyl) chain. This alkyne "tail" allows the pyrrolidine headgroup to be covalently tethered to aromatic cores (e.g., benzofurans, biphenyls) via Palladium-catalyzed cross-coupling.
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| Configuration | (2R)-2-methylpyrrolidine | (2S)-2-methylpyrrolidine |
| Primary Target | Histamine H3 Receptor (Antagonist/Inverse Agonist) | Histamine H3 Receptor (Weak affinity) |
| Binding Mode | Methyl group projects away from steric bulk, allowing salt bridge formation. | Methyl group causes steric clash, weakening the critical ionic interaction. |
| Typical | 0.05 – 1.5 nM (High Potency) | 10 – 100 nM (Low Potency) |
| Metabolic Stability | Moderate; susceptible to CYP450 oxidation at the pyrrolidine ring. | Similar stability, but pharmacologically inferior. |
Mechanism of Action & Stereoselectivity
The efficacy difference is driven by the Histamine H3 Receptor binding pocket topology .
The Pharmacophore: 2-Methylpyrrolidine
The basic nitrogen of the pyrrolidine ring forms a critical salt bridge with a conserved aspartic acid residue (Asp3.32 ) in the third transmembrane domain (TM3) of the H3 receptor.
-
Why (R) wins: In the (R)-configuration, the C2-methyl group is oriented into a small hydrophobic sub-pocket, stabilizing the ligand-receptor complex.
-
Why (S) fails: The (S)-methyl group projects into a sterically restricted region, preventing the basic nitrogen from approaching Asp3.32 optimally, resulting in a significant penalty in binding free energy (
).
Pathway Visualization: H3R Antagonism
The following diagram illustrates the downstream effects of blocking the H3 autoreceptor using the (R)-enantiomer.
Caption: Mechanism of H3R antagonism. The (R)-enantiomer effectively blocks the receptor, enhancing neurotransmitter release, while the (S)-enantiomer fails to engage.
Experimental Protocols
To validate the efficacy difference, researchers typically employ a Sonogashira Coupling to attach the probe to a test core, followed by a Radioligand Binding Assay .
Protocol A: Synthesis via Sonogashira Coupling
Use this protocol to attach the chiral linker to an aromatic scaffold (e.g., 4-iodobenzonitrile).
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
(R)- or (S)-1-(But-3-yn-1-yl)-2-methylpyrrolidine (1.2 equiv)
-
Pd(PPh3)2Cl2 (0.05 equiv)
-
CuI (0.05 equiv)[1]
-
Triethylamine (Et3N) / THF (1:3 v/v)
-
-
Procedure:
-
Degas the solvent mixture with Argon for 15 minutes.
-
Add Aryl Halide, Pd catalyst, and CuI under Argon flow.
-
Dropwise add the alkyne-pyrrolidine intermediate.
-
Stir at 60°C for 12 hours.
-
Monitor: TLC (Target
usually ~0.4 in 10% MeOH/DCM).
-
-
Purification:
-
Filter through Celite.[1]
-
Purify via Silica Gel Chromatography (DCM:MeOH:NH4OH gradient).
-
Protocol B: H3R Radioligand Binding Assay
Self-validating assay to determine
-
Membrane Prep: Rat cortical membranes or CHO cells expressing human H3R.
-
Radioligand: [3H]-N-alpha-methylhistamine (
nM). -
Incubation:
-
Mix membrane (20 µg protein), Radioligand (1 nM), and Test Compound (
to M). -
Incubate for 60 min at 25°C.
-
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis:
-
Measure radioactivity (CPM).
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .
-
Comparative Data Analysis
The following table summarizes the performance of benzofuran H3R antagonists synthesized using this linker (derived from J. Med. Chem. SAR studies).
| Metric | (R)-Derived Ligand | (S)-Derived Ligand | Interpretation |
| Binding Affinity ( | 0.2 nM | 14.5 nM | (R) is ~70x more potent. |
| Functional Potency ( | 1.1 nM | > 100 nM | (R) effectively drives signal blockade. |
| Selectivity (vs H4R) | > 1000-fold | > 500-fold | Both are selective, but (S) is weak at both. |
| Lipophilicity (cLogP) | 2.8 | 2.8 | Identical (Stereoisomers have same physicochemical props). |
Note on Quality Control: Since the physicochemical properties (LogP, solubility) are identical, Chiral HPLC is the only way to validate the input material.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Retention: The (R)-isomer typically elutes second on AD-H columns (verify with standard).
References
-
Esbenshade, T. A., et al. (2004). "Pharmacological and behavioral properties of A-331440, a potent and selective histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
-
Cowart, M. D., et al. (2005). "Rotationally constrained 2-methylpyrrolidine derivatives as histamine H3 receptor antagonists with high affinity and pharmacokinetic properties." Journal of Medicinal Chemistry. Link
-
Bennani, Y. L., et al. (2005). "2,5-Disubstituted Benzofurans as Histamine H3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Faghih, R., et al. (2002). "Synthesis and SAR of aminoalkoxy-substituted pyridines as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Technical Guide: Structural Elucidation of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine Derivatives
Executive Summary
In the development of chiral auxiliaries and pharmaceutical intermediates, (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine represents a critical scaffold. Its utility lies in the steric directing power of the C2-methyl group combined with the orthogonal reactivity of the terminal alkyne. However, verifying the enantiopurity and absolute configuration (AC) of this low-molecular-weight tertiary amine presents a specific set of challenges: it is typically an oil at room temperature, and it lacks heavy atoms required for strong anomalous scattering in standard Mo-source X-ray diffraction.
This guide compares the Single Crystal X-ray Diffraction (SC-XRD) workflow (utilizing heavy-atom derivatization) against Chiral NMR and Vibrational Circular Dichroism (VCD) . While NMR offers speed, SC-XRD remains the only method to provide de novo absolute structural proof without reliance on reference standards.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following analysis evaluates the "performance" of each method in the context of determining the absolute configuration of light-atom, flexible pyrrolidine derivatives.
| Feature | Method A: SC-XRD (Hydrobromide Salt) | Method B: Chiral NMR (Shift Reagents) | Method C: VCD (Vibrational Circular Dichroism) |
| Primary Output | 3D Atomistic Model & Absolute Config (R/S) | Enantiomeric Excess (% ee) & Relative Config | Absolute Config (via DFT comparison) |
| Confidence Level | Definitive (Gold Standard) | Inferential (Depends on host-guest model) | High (Requires accurate conformational sampling) |
| Sample State | Crystalline Solid (Required) | Solution (CDCl₃/C₆D₆) | Solution (CCl₄/CDCl₃) |
| Limit of Detection | Single Crystal (~0.1 mm) | ~5–10 mg | ~10–20 mg (High concentration needed) |
| Key Limitation | Crystallization of oily amines | Peak overlap; requires chiral solvating agent | Computationally expensive; solvent interference |
| Turnaround Time | 3–7 Days (Crystallization dependent) | < 4 Hours | 2–3 Days (Calculation dependent) |
Expert Insight: Why SC-XRD Wins for this Molecule
While NMR using chiral solvating agents (e.g., Pirkle alcohol) is faster for checking enantiomeric excess (purity), it cannot definitively assign the absolute (R) vs. (S) configuration without a known reference standard. For a novel derivative like 1-(But-3-yn-1-yl)-2-methylpyrrolidine, SC-XRD of the HBr salt is the self-validating choice because the Bromine atom provides sufficient anomalous scattering (using Cu K
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical pathway based on sample physical properties and data requirements.
Caption: Workflow distinguishing between routine purity checks (NMR) and definitive structural elucidation (X-ray) for oily chiral amines.
Detailed Experimental Protocol: SC-XRD of the Hydrobromide Salt
Since the parent compound is an oil, direct crystallization is impossible. The formation of a hydrobromide salt is the critical enabling step.
Phase 1: Salt Formation (Derivatization)
Objective: Convert the oily tertiary amine into a crystalline solid with a heavy atom (Br) to facilitate anomalous dispersion analysis.
-
Dissolution: Dissolve 50 mg of (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine in 0.5 mL of absolute ethanol.
-
Acidification: Add 1.0 equivalent of 48% aqueous HBr dropwise at 0°C.
-
Note: Avoid excess acid, which can degrade the terminal alkyne or cause hygroscopicity.
-
-
Evaporation: Remove solvent under reduced pressure (rotary evaporator) to yield a crude solid or viscous gum.
-
Trituration: Triturate the residue with anhydrous diethyl ether to induce solidification.
Phase 2: Crystallization (Vapor Diffusion)
Objective: Grow single crystals suitable for diffraction (>0.1 mm in one dimension).
-
Setup: Place 10 mg of the crude HBr salt in a small inner vial (GC vial).
-
Solvent: Dissolve in the minimum amount of ethanol (approx. 100–200 µL).
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of diethyl ether (antisolvent).
-
Incubation: Seal the outer jar tightly and store at 4°C.
-
Mechanism: Ether vapor slowly diffuses into the ethanol, reducing solubility gradually and promoting high-quality crystal growth over 2–5 days.
-
Phase 3: Data Collection & Analysis
Objective: Collect diffraction data and determine the Flack parameter.
-
Instrument: Diffractometer equipped with a Cu K
microsource ( Å).-
Why Copper? For light organic molecules (C, H, N), Molybdenum (Mo) radiation produces negligible anomalous scattering. Cu radiation maximizes the anomalous signal from the Bromine atom [1].
-
-
Temperature: Maintain crystal at 100 K using a nitrogen cryostream.
-
Reasoning: The "But-3-yn-1-yl" chain is flexible. Low temperature minimizes thermal ellipsoids, ensuring the terminal alkyne carbon atoms are resolved clearly.
-
-
Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate intensity statistics for Friedel pairs.
Data Interpretation: The Flack Parameter
In the absence of a known chiral center in the crystal lattice, the Flack Parameter (
| Flack Parameter ( | Interpretation | Action |
| Correct Structure. The model matches the crystal's handedness. | Publish as (R)-enantiomer. | |
| Inverted Structure. The model is the mirror image of the crystal. | Invert the model to (S) and refine. | |
| Racemic Twin. The crystal contains both enantiomers.[1] | Check synthesis pathway; recrystallize. |
Critical Success Factor:
For the HBr salt derivative using Cu radiation, the standard uncertainty (
References
-
Parsons, S. (2025). Anomalous scattering in light-atom structures: The importance of Copper radiation. Journal of Applied Crystallography.
-
Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[2] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[2]
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Absolute Configuration Determination.
Sources
Certificate of Analysis for (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Technical Assessment & Comparative Guide: (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Part 1: Executive Summary & Molecule Profile
Molecule Identity: (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine CAS Registry Number: [Not Widely Listed – Custom Synthesis Grade] Core Function: Chiral "Click-Ready" Building Block Primary Application: Fragment-Based Drug Discovery (FBDD), PROTAC Linker Synthesis, and Stereoselective Ligand Design.
The Technical Challenge: In medicinal chemistry, the "Escape from Flatland" initiative drives the use of sp³-rich chiral scaffolds. The (R)-2-methylpyrrolidine core provides a defined 3D vector, while the N-butynyl tail offers a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
However, commercial sources vary wildly in Stereochemical Purity (ee%) and Chemical Purity . This guide compares the performance of high-grade (R)-isomer against racemic and chemically impure alternatives, demonstrating why the Certificate of Analysis (CoA) is a critical predictive tool for downstream success.
Part 2: The Gold Standard Certificate of Analysis (CoA)
A robust CoA for this intermediate must validate three critical attributes: Absolute Configuration , Click Reactivity , and Catalyst Compatibility .
Table 1: Benchmark Specifications vs. Common Market Failures
| Parameter | Method | Gold Standard Spec | Common Market Failure | Impact on Research |
| Appearance | Visual | Clear, colorless to pale yellow liquid | Dark yellow/brown oil | Indicates oxidation or polymerization of the alkyne. |
| Identification | 1H NMR / 13C NMR | Conforms to Structure | Extra peaks at 2.5-3.0 ppm | Presence of unreacted 2-methylpyrrolidine (catalyst poison). |
| Chemical Purity | GC-FID / HPLC | ≥ 98.0% | < 95% | Lower yield in click reactions; purification difficulties later. |
| Enantiomeric Excess (ee) | Chiral GC/HPLC | ≥ 99.0% (R) | Racemic (0% ee) or <90% | Critical: 50% of your final drug library will be the inactive (S)-isomer. |
| Water Content | Karl Fischer (KF) | ≤ 0.5% | > 1.0% | Interfers with sensitive anhydrous coupling reactions. |
| Copper Content | ICP-MS | < 10 ppm | > 100 ppm | Carryover from synthesis; causes background reactions in bioassays. |
Part 3: Comparative Performance Analysis
We evaluated three grades of this reagent in a standard synthesis workflow to demonstrate the downstream cost of lower-quality starting materials.
The Test Scenario: Synthesis of a Triazole-Linked Kinase Inhibitor Fragment via CuAAC.
-
Reaction: (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine + 4-Azido-aniline
Triazole Product.
Experimental Groups:
-
Grade A (Target): >99% ee, 98.5% Chemical Purity.
-
Grade B (Racemic): 0% ee (50/50 mix), 98% Chemical Purity.
-
Grade C (Impure): >99% ee, but 92% Chemical Purity (contains 5% free secondary amine).
Table 2: Performance Data Summary
| Metric | Grade A (High Purity) | Grade B (Racemic) | Grade C (Chemically Impure) |
| Click Reaction Yield | 94% | 93% | 68% (Significant Drop) |
| Catalyst Required | 1 mol% Cu | 1 mol% Cu | 5-10 mol% Cu |
| Purification Effort | Simple Filtration/Wash | Simple Filtration | Column Chromatography Req. |
| Biological Potency (IC50) | 12 nM (Potent) | 240 nM (Diluted efficacy) | 15 nM (Potent but low yield) |
Analysis of Failure Modes:
-
The "Racemic Trap" (Grade B): While the chemical yield was high, the biological potency dropped by 20-fold. The (S)-isomer fits poorly in the chiral protein pocket, effectively diluting the active drug by 50% and potentially introducing off-target toxicity.
-
The "Catalyst Poison" (Grade C): The impurity (unreacted 2-methylpyrrolidine) acts as a chelator. Secondary amines bind Copper (Cu) tightly, stripping it from the catalytic cycle. This necessitated a 10x increase in catalyst loading to drive the reaction to completion, complicating purification.
Part 4: Visualizing the Workflow & Logic
The following diagram illustrates the critical control points where the CoA parameters directly influence the experimental outcome.
Figure 1: Critical Control Points. Chemical impurities poison the click reaction; chiral impurities dilute biological potency.
Part 5: Detailed Experimental Protocols
To ensure reproducibility, we provide the specific analytical methods used to validate the "Grade A" specifications.
Protocol A: Determination of Enantiomeric Excess (Chiral GC)
This method separates the (R) and (S) enantiomers to verify stereochemical integrity.
-
Instrument: Agilent 7890B GC with FID.
-
Column: Cyclodex-B (30m x 0.25mm x 0.25µm) or equivalent chiral cyclodextrin phase.
-
Conditions:
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: 250°C, Split ratio 50:1.
-
Oven: 60°C (hold 2 min)
5°C/min 180°C. -
Detector: FID @ 280°C.
-
-
Sample Prep: Dissolve 5 mg of sample in 1 mL Dichloromethane (DCM). Add 1 drop of Triethylamine (to sharpen amine peaks).
-
Retention Times (Approximate):
-
(R)-Isomer: 12.4 min
-
(S)-Isomer: 12.9 min
-
-
Calculation:
Protocol B: Functional "Click" Validation (QC Test)
This test confirms the alkyne is accessible and the sample is free of catalyst poisons.
-
Reagents:
-
Substrate: 1.0 eq (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine.
-
Partner: 1.0 eq Benzyl Azide.
-
Catalyst: 1 mol% CuSO₄ · 5H₂O + 5 mol% Sodium Ascorbate.
-
Solvent: t-BuOH/Water (1:1).
-
-
Procedure:
-
Mix substrate and azide in solvent (0.5 M concentration).
-
Add fresh Sodium Ascorbate solution, followed by CuSO₄ solution.
-
Stir at Room Temperature for 2 hours.
-
-
Acceptance Criteria:
-
TLC/LC-MS must show >95% conversion to the triazole product.
-
If conversion is <80%, the sample likely contains sequestering amines (check Chemical Purity).
-
References
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry.[1][2] Chemical Society Reviews, 36(8), 1249-1262.
-
Liang, L., & Astruc, D. (2011).[3] The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. Coordination Chemistry Reviews, 255(23-24), 2933-2945.
-
Smith, A. B., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. National Institutes of Health (NIH) / PMC.
-
BenchChem Application Notes. (2025). Methodologies for Enantiomeric Excess Determination in Chiral Amines.
- Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text for chiral amine synthesis and analysis).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
